molecular formula C16H22ClN3 B1461048 (R)-Desethylchloroquine CAS No. 106848-88-8

(R)-Desethylchloroquine

Cat. No.: B1461048
CAS No.: 106848-88-8
M. Wt: 291.82 g/mol
InChI Key: MCYUUUTUAAGOOT-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Desethylchloroquine (CAS 106848-88-8) is the enantiomerically pure (R)-form of the primary active metabolite of the antimalarial drug Chloroquine . As a major pharmacologically active metabolite, it is a critical reference standard in analytical and preclinical research for studying the complex pharmacokinetic profile, metabolic pathways, and disposition of Chloroquine and its analogs . Researchers utilize this compound in developing and validating sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of drug and metabolite levels in various biological matrices, including plasma, saliva, and urine, which is essential for understanding the drug's behavior in the body . Its specific application in chiral separations helps investigate the potential stereoselective metabolism and activity of the parent drug . This high-purity compound is provided exclusively for research purposes, such as in vitro analysis and as a reference standard, and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYUUUTUAAGOOT-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314063
Record name (-)-Desethylchloroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106848-88-8
Record name (-)-Desethylchloroquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106848-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Desethylchloroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (R)-Desethylchloroquine – Stereochemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of (R)-desethylchloroquine ((R)-DECQ), the specific enantiomer of the major active metabolite of chloroquine. While chloroquine is administered as a racemate, its metabolism and pharmacodynamics exhibit significant stereoselectivity. This document details the physicochemical properties, CYP450-mediated metabolic pathways, synthesis protocols, and analytical separation techniques required for the isolation and study of the (R)-enantiomer.

Chemical Structure and Stereochemistry

(R)-Desethylchloroquine is the N-dealkylated metabolite of (R)-chloroquine. The chirality of the molecule resides at position 4 of the pentanediamine side chain (C1 of the 1-methylbutyl group). Crucially, the metabolic N-deethylation occurs at the terminal nitrogen, remote from the chiral center; therefore, the absolute configuration is retained during metabolism.

Identity and Nomenclature
  • IUPAC Name: (4R)-N4-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine[1][2]

  • Common Name: (R)-Desethylchloroquine[3][4][5]

  • CAS Number (Racemate): 1476-52-4[1][2][4][6]

  • Molecular Formula: C₁₆H₂₂ClN₃[1][2][4][7]

  • Molecular Weight: 291.82 g/mol [2][7]

Physicochemical Properties

The removal of the ethyl group increases the polarity of the molecule compared to the parent drug, altering its distribution volume and renal clearance.

PropertyValue (Experimental/Predicted)Context
pKa (Basic N) ~10.62Terminal secondary amine (protonated at physiological pH)
pKa (Quinoline N) ~8.4Quinoline ring nitrogen
LogP 3.6 - 3.9Slightly less lipophilic than Chloroquine (LogP ~4.6)
Solubility Soluble in Methanol, Water (as salt)Forms stable phosphate or sulfate salts
Appearance Pale yellow solidHygroscopic in salt form

Stereoselective Metabolism and Pharmacokinetics[8]

The pharmacokinetics of chloroquine are highly stereoselective.[8][9] Understanding the formation of (R)-DECQ requires mapping the specific cytochrome P450 (CYP) enzymes that favor this pathway.

Metabolic Pathway

Chloroquine undergoes N-deethylation primarily in the liver. Research indicates that CYP2C8 and CYP3A4 are the dominant isoforms responsible for this transformation, with CYP2D6 playing a minor role.[4][10]

  • Stereoselectivity: (S)-Chloroquine is metabolized more extensively than (R)-Chloroquine.[9][11] Consequently, plasma concentrations of (S)-DECQ are typically higher than those of (R)-DECQ in clinical samples, despite the (S)-parent drug being more heavily protein-bound.

  • Protein Binding: (R)-Chloroquine and (R)-DECQ exhibit lower plasma protein binding (~35%) compared to their (S)-counterparts (~67%), leading to a higher fraction of unbound (R)-DECQ available for tissue distribution.[9]

Mechanism of Action & Resistance

Like the parent drug, (R)-DECQ functions by accumulating in the acidic food vacuole of the malaria parasite (Plasmodium falciparum). It interferes with heme polymerization, causing toxic heme buildup.

  • Potency: (R)-DECQ retains significant antimalarial activity, though slightly lower than the parent chloroquine.

  • Resistance: The mutant PfCRT transporter (K76T) effluxes chloroquine. Studies suggest that desethyl metabolites may have different efflux kinetics, potentially retaining activity in some resistant strains where the parent drug fails.

Pathway Visualization (DOT)

The following diagram illustrates the stereospecific metabolic flow and enzymatic involvement.

MetabolicPathway CQ_Rac Chloroquine (Racemate) R_CQ (R)-Chloroquine (Low Protein Binding) CQ_Rac->R_CQ Resolution S_CQ (S)-Chloroquine (High Protein Binding) CQ_Rac->S_CQ CYP2C8 CYP2C8 (Major) R_CQ->CYP2C8 CYP3A4 CYP3A4 (Major) R_CQ->CYP3A4 S_CQ->CYP2C8 S_CQ->CYP3A4 R_DECQ (R)-Desethylchloroquine (Target Analyte) CYP2C8->R_DECQ N-Deethylation (Retains Config) S_DECQ (S)-Desethylchloroquine CYP2C8->S_DECQ CYP3A4->R_DECQ CYP3A4->S_DECQ

Figure 1: Stereoselective metabolic pathway of Chloroquine to Desethylchloroquine via CYP450 isoforms.[4]

Synthesis and Isolation Protocol

Obtaining pure (R)-Desethylchloroquine is critical for mechanistic toxicology and efficacy studies. Two primary routes exist: chiral resolution of the racemate or asymmetric synthesis. Below is a protocol for the chemical synthesis of the racemate followed by chiral separation , which is often more cost-effective for research quantities.

Chemical Synthesis (Nucleophilic Aromatic Substitution)

This method couples the quinoline core with the specific diamine side chain.

Reagents:

  • 4,7-Dichloroquinoline (Starting material)[12]

  • N-Ethyl-1,4-pentanediamine (Side chain - commercially available or synthesized)

  • Phenol (Solvent/Catalyst)

Step-by-Step Protocol:

  • Preparation: Mix 4,7-dichloroquinoline (1.0 eq) and N-ethyl-1,4-pentanediamine (2.5 eq) in phenol.

  • Reaction: Heat the mixture to 130°C for 18–24 hours under nitrogen atmosphere. The excess amine acts as a scavenger for the HCl generated.

  • Quench: Cool to room temperature and dilute with dichloromethane (DCM).

  • Wash: Wash the organic layer with 1N NaOH (to remove phenol) followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, MeOH/DCM/NH₄OH gradient) to yield racemic Desethylchloroquine.

Chiral Separation (HPLC)

To isolate the (R)-enantiomer from the synthesized racemate.

Methodology: Normal-Phase Chiral HPLC[13][14]

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 340 nm

  • Temperature: 25°C

Validation Criteria:

  • Resolution (Rs): > 1.5 (Baseline separation)

  • Elution Order: Typically, the (R)-enantiomer elutes before the (S)-enantiomer on polysaccharide-based columns like AD-H, but this must be confirmed with a known standard or polarimetry.

Analytical Profiling & Quality Control

For drug development, validating the enantiomeric purity is mandatory.

Analytical Workflow Diagram (DOT)

This workflow ensures the integrity of the (R)-DECQ sample before biological testing.

AnalyticalWorkflow Sample Crude (R)-DECQ Sample Step1 1. Achiral HPLC (Purity Check) Sample->Step1 Step2 2. Chiral HPLC (Enantiomeric Excess) Step1->Step2 Step3 3. MS/MS Confirmation (m/z 292.15) Step2->Step3 Decision ee > 99%? Step3->Decision Pass Release for Assay Decision->Pass Yes Fail Re-purify Decision->Fail No Fail->Step2 Recycle

Figure 2: Quality control workflow for validating (R)-Desethylchloroquine purity.

Toxicology and Safety Profile

While (R)-Desethylchloroquine is a metabolite, its safety profile differs from the parent.

  • Ocular Toxicity: Chloroquine retinopathy is a major concern. The (R)-enantiomer has a higher affinity for melanin-containing tissues (like the retinal pigment epithelium) compared to the (S)-enantiomer. This suggests that (R)-DECQ may contribute disproportionately to ocular toxicity despite being less metabolically prevalent.

  • Cardiotoxicity: Both enantiomers block hERG channels, but the (S)-enantiomer is generally considered more potent in this blockade. However, the accumulation of the (R)-metabolite due to slower elimination kinetics in specific tissues warrants careful monitoring in chronic dosing models.

References

  • Projean, D., et al. (2003). In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation.[3][4] Drug Metabolism and Disposition.[5][8][10][15] Link

  • Ducharme, J., et al. (1995). Stereoselective distribution and elimination of chloroquine in the rat. Drug Metabolism and Disposition.[5][8][10][15] Link

  • Cayman Chemical. Desethylchloroquine Product Data Sheet.Link

  • Wang, X., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.[13][14] Scientific Reports. Link

  • Augustijns, P., et al. (1999).Stereoselective metabolism of chloroquine in microsomes. European Journal of Drug Metabolism and Pharmacokinetics.

Sources

Technical Guide: In Vitro Mechanism of Action of (R)-Desethylchloroquine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Desethylchloroquine (often abbreviated as (R)-DCQ or mono-desethylchloroquine) is the primary pharmacologically active metabolite of the 4-aminoquinoline drug Chloroquine (CQ). While Chloroquine is administered as a racemate, its metabolism is highly stereoselective. The (R)-enantiomer of the metabolite exhibits distinct pharmacokinetic properties, including a longer elimination half-life and specific plasma protein binding profiles compared to its (S)-counterpart.[1]

In vitro, (R)-Desethylchloroquine functions as a lysosomotropic autophagy inhibitor . Its mechanism of action is defined by proton-trapping within acidic organelles, elevation of lysosomal pH, and the subsequent blockade of autophagic flux and inhibition of heme polymerization (in Plasmodium). This guide details the physicochemical basis of this mechanism, stereoselective nuances, and validated protocols for in vitro assessment.

Chemical & Pharmacological Context

Stereoselective Metabolism

Chloroquine is metabolized in the liver primarily by CYP450 isoenzymes. The N-dealkylation process yields Desethylchloroquine (DCQ).

  • Substrate: Chloroquine (Racemate: 50:50 mixture of R and S).

  • Enzymes: CYP2C8, CYP3A4, and CYP2D6.[2]

  • Chirality: The metabolism is stereoselective.[3] (S)-Chloroquine is metabolized more rapidly than (R)-Chloroquine. Consequently, (R)-Chloroquine and its metabolite (R)-Desethylchloroquine persist longer in plasma and tissue.

Physicochemical Properties
  • Basicity: Like the parent drug, (R)-DCQ is a diprotic weak base (pKa1 ≈ 8.1, pKa2 ≈ 10.2).

  • Lipophilicity: Removal of the ethyl group slightly reduces lipophilicity compared to CQ, altering its volume of distribution but maintaining sufficient membrane permeability to enter cells.

Visualizing the Metabolic Pathway

The following diagram illustrates the stereoselective biotransformation pathways.

G cluster_enzymes Hepatic Metabolism (CYP450) CQ_Rac Chloroquine (Racemate) RCQ (R)-Chloroquine (Longer t1/2) CQ_Rac->RCQ Separation SCQ (S)-Chloroquine (Rapid Clearance) CQ_Rac->SCQ CYP2C8 CYP2C8 (Major) RDCQ (R)-Desethylchloroquine (Active Metabolite) CYP2C8->RDCQ Slow Dealkylation SDCQ (S)-Desethylchloroquine CYP2C8->SDCQ Rapid Dealkylation CYP3A4 CYP3A4 CYP2D6 CYP2D6 RCQ->CYP2C8 SCQ->CYP2C8

Caption: Stereoselective metabolism of Chloroquine yielding (R)-Desethylchloroquine via CYP450 enzymes.

Mechanism of Action (In Vitro)

The in vitro activity of (R)-Desethylchloroquine is driven by Ion Trapping (Lysosomotropism) . This is a non-stereoselective physicochemical process, meaning both enantiomers function similarly at the cellular level, though their intracellular accumulation kinetics may differ due to transporter affinities.

The Lysosomotropic Cascade
  • Entry: Unprotonated (R)-DCQ diffuses freely across the neutral plasma membrane (pH ~7.4).

  • Trapping: Upon entering the acidic lysosome (pH ~4.5–5.0), the basic amine groups become protonated. The charged molecule becomes membrane-impermeable and is trapped.

  • Accumulation: This leads to concentrations inside the lysosome reaching 1000-fold higher than the cytoplasm.

  • pH Elevation: The accumulation of weak bases consumes protons, raising lysosomal pH.

  • Enzymatic Inhibition: Lysosomal hydrolases (e.g., Cathepsins) require an acidic pH. The pH rise inhibits their activity, blocking the degradation of autophagic cargo.

Target Specificity
Target SystemMechanismEffect
Autophagy Fusion/Degradation BlockadeAccumulation of autophagosomes (LC3-II high) and p62/SQSTM1. Cell death via proteotoxic stress.
Plasmodium Heme Polymerization InhibitionPrevents conversion of toxic heme to hemozoin. Toxic heme buildup lyses the parasite.
Viral Entry Endosomal pH ElevationInhibits pH-dependent fusion of viral envelopes (e.g., Influenza, Coronaviruses) with the endosome.
Visualizing the Cellular Mechanism

CellMechanism cluster_ext Extracellular Environment (pH 7.4) cluster_cyto Cytoplasm (pH 7.2) cluster_lyso Lysosome (pH < 5.0 -> >6.0) DCQ_ext (R)-DCQ (Uncharged) DCQ_cyto (R)-DCQ (Uncharged) DCQ_ext->DCQ_cyto Passive Diffusion DCQ_lyso (R)-DCQ++ (Protonated) DCQ_cyto->DCQ_lyso Diffusion & Trapping Autophagosome Autophagosome (LC3-II) Hydrolase Acid Hydrolases (Inhibited) Autophagosome->Hydrolase Fusion Blocked DCQ_lyso->Hydrolase pH Elevation H_pump V-ATPase (H+ Pump) H_pump->DCQ_lyso H+ Consumption

Caption: Mechanism of lysosomal trapping and autophagy inhibition by (R)-Desethylchloroquine.

Validated Experimental Protocols

To study (R)-Desethylchloroquine in vitro, researchers must use specific assays that validate the mechanism (lysosomal pH) and the outcome (autophagy inhibition).

Protocol A: Lysosomal pH Alteration Assay (LysoTracker)

Objective: Quantify the rise in lysosomal pH induced by (R)-DCQ. Principle: LysoTracker Red DND-99 fluorescence intensity is pH-dependent; it accumulates in acidic organelles. A decrease in fluorescence indicates a rise in pH (loss of acidity).

  • Cell Seeding: Seed HeLa or Vero cells (5x10^3 cells/well) in 96-well black-walled plates. Incubate 24h.

  • Treatment:

    • Test: (R)-Desethylchloroquine (0.1 – 50 µM dose-response).

    • Positive Control: Bafilomycin A1 (100 nM) – potent V-ATPase inhibitor.

    • Negative Control: DMSO (Vehicle).

    • Note: If pure (R)-enantiomer is unavailable, Racemic DCQ is the standard proxy, but acknowledge the limitation.

  • Incubation: Treat for 4–24 hours at 37°C.

  • Staining: Remove media. Add pre-warmed media containing 50 nM LysoTracker Red DND-99 . Incubate 30 min.

  • Imaging/Readout: Wash 1x with PBS. Read fluorescence (Ex: 577 nm / Em: 590 nm) or image via confocal microscopy.

  • Validation: (R)-DCQ treatment should cause a dose-dependent decrease in punctate red fluorescence intensity.

Protocol B: Autophagic Flux Turnover Assay (LC3-II)

Objective: Confirm that (R)-DCQ blocks autophagosome degradation, not formation. Principle: LC3-II is a marker of autophagosomes. An increase in LC3-II can mean induction or blockade. To distinguish, we measure "flux" by comparing levels with and without a known clamp.

  • Preparation: Lysates from cells treated with (R)-DCQ (10-20 µM) for 24h.

  • Western Blot Targets:

    • LC3-B: Monitor conversion of LC3-I (cytosolic) to LC3-II (lipidated, membrane-bound).

    • p62/SQSTM1: An autophagy substrate. Accumulation indicates blockade.

  • Interpretation:

    • Blockade (DCQ Effect): High LC3-II + High p62.

    • Induction (Starvation): High LC3-II + Low p62.

  • Self-Validating Step: Co-treat with Bafilomycin A1. If (R)-DCQ is a pure blocker, adding Bafilomycin should not significantly increase LC3-II further (saturation of blockade).

Comparative Potency Data

The following table summarizes the in vitro potency of Desethylchloroquine (DCQ) relative to the parent Chloroquine (CQ). Note that while specific (R)-enantiomer data is rare in functional assays, the racemate data is the standard reference.

Organism / TargetStrain / TypeCompoundIC50 / ActivityNotes
P. falciparum 3D7 (CQ-Sensitive)Chloroquine5–15 nMEquipotent
Desethylchloroquine 5–15 nM Equipotent
P. falciparum K1 (CQ-Resistant)Chloroquine150–300 nMResistance observed
Desethylchloroquine >300 nM Cross-resistance (often less active than CQ)
Autophagy HeLa / Cancer LinesChloroquine10–50 µMLysosomal accumulation
Desethylchloroquine 10–50 µM Similar lysosomotropic potency
SARS-CoV-2 Vero E6Chloroquine~1–5 µMEntry inhibition
Desethylchloroquine ~1–10 µM Active, but often slightly higher IC50

References

  • Stereoselective Pharmacokinetics: Augustijns, P., & Verbeke, N. (1993). Stereoselective pharmacokinetic properties of chloroquine and de-ethyl-chloroquine in humans. Clinical Pharmacokinetics. Link

  • Metabolic Pathway: Projean, D., et al. (2003). In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. Drug Metabolism and Disposition.[3][4][5] Link

  • Antimalarial Potency: Aderounmu, A. F., et al. (1984). In vitro assessment of the antimalarial activity of chloroquine and its major metabolites. Annals of Tropical Medicine & Parasitology. Link

  • Lysosomotropic Mechanism: Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications. Journal of Pharmaceutical Sciences. Link

  • Autophagy Inhibition: Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy. Link

Sources

Biological Activity of (R)-Desethylchloroquine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Desethylchloroquine ((R)-DEC) is the specific enantiomeric metabolite of the antimalarial drug Chloroquine (CQ), formed primarily via N-dealkylation.[1] While clinical chloroquine is administered as a racemate, its biological activity is profoundly influenced by stereoselective pharmacokinetics (PK) and metabolism.[1]

Current research indicates that while the intrinsic antimalarial potency of (R)-DEC and (S)-DEC is comparable in vitro, their in vivo profiles diverge significantly due to stereoselective protein binding and clearance.[1] (R)-DEC is characterized by a distinct pharmacokinetic "survival" advantage—derived from the slower clearance of its parent (R)-CQ—yet it exhibits lower overall plasma exposure (AUC) compared to its (S)-counterpart in humans.[1] Understanding the specific activity of (R)-DEC is critical for decoupling the therapeutic efficacy of aminoquinolines from their cardiotoxic liabilities (e.g., hERG blockade).[1]

Chemical Identity & Stereoselective Metabolism

The Chiral Switch

Chloroquine is a 4-aminoquinoline with a chiral center at the 4'-position of the side chain.[1] Upon administration, it undergoes N-deethylation to form Desethylchloroquine (DEC). This metabolic step is highly stereoselective.[1]

  • Parent Drug: (R)-Chloroquine is cleared more slowly than (S)-Chloroquine.[1][2]

  • Metabolite Formation: The enzymes CYP2C8 and CYP3A4 preferentially metabolize (S)-Chloroquine.[1] Consequently, the (S)-DEC metabolite is formed more rapidly and achieves higher Area Under the Curve (AUC) values in human plasma than (R)-DEC.[1][2]

Metabolic Pathway Visualization

The following diagram illustrates the stereoselective biotransformation pathways in humans.

G RCQ (R)-Chloroquine (Longer t1/2, Low Clearance) CYP CYP2C8 / CYP3A4 (Hepatic Microsomes) RCQ->CYP Slow Metabolism SCQ (S)-Chloroquine (High Clearance) SCQ->CYP Rapid Metabolism RDEC (R)-Desethylchloroquine (Minor Metabolite AUC) CYP->RDEC N-deethylation SDEC (S)-Desethylchloroquine (Major Metabolite AUC) CYP->SDEC N-deethylation

Figure 1: Stereoselective metabolism of Chloroquine.[1] Note the preferential flux from (S)-CQ to (S)-DEC.

Pharmacodynamics: Antimalarial Efficacy[1][3][4][5][6]

Mechanism of Action

(R)-DEC retains the core pharmacophore of the parent drug.[1] It functions by accumulating in the acidic food vacuole of the malaria parasite (Plasmodium falciparum).[1]

  • Proton Trapping: Being a weak base, (R)-DEC becomes protonated in the vacuole (pH ~5.0).[1]

  • Heme Binding: It binds to Free Heme (Ferriprotoporphyrin IX), a toxic byproduct of hemoglobin digestion.[1]

  • Polymerization Inhibition: The drug-heme complex prevents the crystallization of heme into non-toxic Hemozoin.[1]

  • Lysis: Free heme accumulates, causing membrane lysis and parasite death.[1]

Potency Data

In vitro studies suggest that the enantiomers of chloroquine and its metabolites are roughly equipotent against P. falciparum.[1] The therapeutic difference lies in accumulation rather than intrinsic affinity.

CompoundTargetIC50 (CQ-Sensitive)IC50 (CQ-Resistant)Activity Note
Racemic CQ P. falciparum (3D7)~15-20 nM>100 nMStandard
(R)-DEC P. falciparum (3D7)~20-25 nMReducedActive metabolite
(S)-DEC P. falciparum (3D7)~20-25 nMReducedActive metabolite

Technical Insight: While (R)-DEC is active, it is less potent than the parent drug against resistant strains due to the cross-resistance mechanism (PfCRT transporter efflux), which recognizes the aminoquinoline core regardless of stereochemistry.[1]

Pharmacokinetics & Safety Profile

The "Inversion" Phenomenon

A critical concept for researchers is the species-dependent handling of these enantiomers.[1]

  • In Humans: (S)-DEC is the predominant metabolite in plasma (AUC ratio (S)/(R) > 1).[1]

  • In Rabbits: (R)-DEC is the predominant metabolite.[1]

  • Implication: Preclinical safety data from rabbits regarding DEC enantiomers must be extrapolated to humans with extreme caution.

Toxicity and hERG Inhibition

The cardiotoxicity of aminoquinolines (QTc prolongation) is linked to hERG potassium channel blockade.[1]

  • Racemic CQ IC50 (hERG): ~2.5 - 3.0 µM.

  • Metabolite Profile: DEC generally exhibits lower affinity for hERG than the parent compound.[1]

  • Stereoselectivity: (S)-enantiomers of aminoquinolines are historically associated with higher tissue toxicity and acute lethality in rodent models.[1] (R)-DEC is hypothesized to have a wider safety margin, although it is formed in lower quantities in humans.

Experimental Protocols

Protocol A: Enantioselective Separation of DEC

Purpose: To isolate or quantify (R)-DEC from biological matrices.[1]

Methodology: High-Performance Liquid Chromatography (HPLC) with AGP Phase.[1]

  • Column: Chiral-AGP (α1-acid glycoprotein) column (100 x 4.0 mm, 5 µm).

  • Mobile Phase: 10 mM Sodium Phosphate buffer (pH 7.0) with 15% Acetonitrile.

  • Flow Rate: 0.9 mL/min at 20°C.

  • Detection: Fluorescence (Excitation 335 nm, Emission 370 nm).[1]

  • Validation:

    • (R)-DEC typically elutes after (S)-DEC on protein-based chiral columns due to stronger binding affinity of the (R)-isoform to AGP.[1]

    • Self-Check: Ensure resolution factor (Rs) > 1.5 between enantiomers.

Protocol B: In Vitro Heme Polymerization Inhibition Assay

Purpose: To verify the functional activity of (R)-DEC independent of cellular transport.[1]

  • Reagents: Hemin chloride (dissolved in DMSO), Acetate buffer (0.5M, pH 5), Tween-20.

  • Incubation: Mix 100 µM Hemin with varying concentrations of (R)-DEC (0 - 100 µM) in acetate buffer.

  • Initiation: Incubate at 37°C for 24 hours to allow spontaneous polymerization to hemozoin.

  • Quantification:

    • Solubilize unpolymerized heme with 2.5% SDS in 0.1M NaOH.[1]

    • Measure absorbance at 405 nm.[1]

  • Calculation: Lower absorbance indicates higher polymerization (less drug activity).[1] Higher absorbance indicates inhibition of polymerization (drug activity).[1]

    • Control: Racemic CQ (Positive Control).

References

  • Stereoselective Pharmacokinetic Properties of Chloroquine and De-Ethyl-Chloroquine in Humans Source: Clinical Pharmacokinetics

  • Enantioselective analysis of chloroquine and desethylchloroquine after oral administration of racemic chloroquine Source: Therapeutic Drug Monitoring

  • In vitro activity of chloroquine, the two enantiomers of chloroquine, desethylchloroquine and pyronaridine against Plasmodium falciparum Source: Annals of Tropical Medicine & Parasitology [1]

  • Inhibition of the hERG Potassium Channel by Chloroquine and Hydroxychloroquine Source: Biophysical Journal / PMC [1]

  • Stereoselective binding of chloroquine and desethylchloroquine to plasma proteins Source: British Journal of Clinical Pharmacology

Sources

Technical Guide: Stereospecific Synthesis of (R)-Desethylchloroquine

[1]

Executive Summary

Subject: Asymmetric Synthesis of (R)-Desethylchloroquine (N4-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine). Context: While chloroquine is administered as a racemate, its pharmacokinetics are stereoselective.[1][2][3] The metabolite desethylchloroquine (DEC) exhibits enantioselective accumulation and toxicity profiles. Specifically, the (R)-enantiomer often displays a longer elimination half-life and distinct volume of distribution compared to the (S)-form.[1] Objective: Establish a robust, scalable synthetic route for high-purity (>98% ee) (R)-desethylchloroquine to facilitate precise toxicological and pharmacological profiling. Methodology: This guide rejects low-yield classical resolution in favor of a convergent asymmetric synthesis utilizing tert-butanesulfinamide (Ellman’s Auxiliary) to establish the C4 chiral center with high diastereoselectivity.[1]

Part 1: Retrosynthetic Analysis & Strategy

The structural challenge of (R)-desethylchloroquine lies in the C4 chiral center of the pentanediamine chain. A linear synthesis starting from 4,7-dichloroquinoline yields racemates.[1] Therefore, a convergent approach is required, disconnecting the molecule at the chemically sensitive amino-quinoline bond (

Strategic Disconnection
  • Target: (R)-Desethylchloroquine.[1][4][5]

  • Disconnection:

    
     displacement.[1]
    
  • Synthons:

    • Electrophile: 4,7-Dichloroquinoline (commercially available).[1]

    • Nucleophile: (R)-

      
      -ethylpentane-1,4-diamine (The Chiral Key Intermediate).[1]
      

The stereochemical integrity of the final product depends entirely on the enantiopurity of the diamine side chain.

RetrosynthesisTarget(R)-Desethylchloroquine(Target Molecule)DisconnectionDisconnection: C-N Bond (SNAr)Target->DisconnectionRetrosynthesisPrecursor14,7-Dichloroquinoline(Electrophile)Disconnection->Precursor1Precursor2(R)-N1-ethylpentane-1,4-diamine(Chiral Nucleophile)Disconnection->Precursor2StartingMat5-Chloro-2-pentanone+ (R)-tert-ButanesulfinamidePrecursor2->StartingMatEllman Synthesis

Figure 1: Retrosynthetic logic disconnecting the target into a quinoline core and a chirally synthesized diamine side chain.

Part 2: Synthesis of the Chiral Side Chain

Objective: Synthesize (R)-

The Ellman Auxiliary Protocol

Classical resolution of diamines is inefficient (max 50% yield). We employ (R)-tert-butanesulfinamide to direct the stereochemistry of the amine formation via a chiral ketimine intermediate.[1]

Step 1: Synthesis of the Protected Ketone Precursor

First, we must install the terminal ethylamino group on the pentanone chain. To prevent polymerization/cyclization, the amine is protected immediately.

  • Reagents: 5-chloro-2-pentanone, Ethylamine (70% aq), Di-tert-butyl dicarbonate (

    
    ).[1]
    
  • Mechanism:

    
     displacement followed by Carbamate protection.[1]
    
ParameterSpecification
Substrate 5-chloro-2-pentanone (1.0 eq)
Reagent A Ethylamine (excess, 5.0 eq)
Condition A Sealed tube,

, 4 h
Reagent B

(1.2 eq),

(1.5 eq)
Solvent DCM (Dichloromethane)
Yield ~85% (N-Boc-5-(ethylamino)pentan-2-one)
Step 2: Asymmetric Reductive Amination (The Chiral Step)

This is the critical stereodefining step. Condensation of the ketone with (R)-tert-butanesulfinamide yields a chiral sulfinyl imine.[1] Subsequent reduction is diastereoselective.[1]

  • Reaction Logic: The bulky tert-butyl group on the sulfur directs the hydride attack to the Re-face or Si-face of the imine, depending on the reducing agent.

  • Protocol:

    • Condensation: Reflux Ketone + (R)-tert-butanesulfinamide +

      
       (Lewis Acid/Water Scavenger) in THF.
      
    • Reduction: Cool to

      
      . Add 
      
      
      (Sodium Borohydride).[1]
    • Hydrolysis: Treat with HCl/MeOH to remove the sulfinyl group and the Boc group simultaneously.[1]

Critical Mechanistic Note: Using (R)-tert-butanesulfinamide with


  typically yields the (R)-amine  configuration for methyl ketones due to the specific transition state geometry (Chair-like Zimmerman-Traxler model).[1] Verification via optical rotation is mandatory.[1]
Workflow Diagram: Chiral Side Chain Synthesis

EllmanPathwayStartN-Boc-KetoneImineChiral N-Sulfinyl ImineStart->ImineCondensationAuxiliary(R)-t-Bu-Sulfinamide+ Ti(OEt)4Auxiliary->ImineReductionReductive Amination(NaBH4, -48°C)Imine->ReductionDiastereoselectiveHydride AttackIntermedSulfinamide DiastereomerReduction->IntermedHydrolysisAcid Hydrolysis(HCl/MeOH)Intermed->HydrolysisDeprotectionProduct(R)-N1-ethylpentane-1,4-diamine (Salt)Hydrolysis->Product

Figure 2: The Ellman Auxiliary pathway for establishing the C4 stereocenter.[1]

Part 3: Coupling and Final Assembly ( )

With the chiral diamine (R)-N1-ethylpentane-1,4-diamine in hand (likely as a dihydrochloride salt), we proceed to the coupling with the quinoline core.[1]

The "Phenol Melt" Protocol

Direct reaction of 4,7-dichloroquinoline with amines is sluggish due to the deactivation of the pyridine ring. We utilize a phenol melt method.[1] Phenol acts as both a high-boiling solvent and a proton transfer catalyst, activating the quinoline nitrogen and facilitating the nucleophilic attack at C4.

Protocol:

  • Free Basing: Convert the diamine salt to the free base using NaOH/DCM extraction.[1] Dry over

    
    .[1]
    
  • Reaction: Combine 4,7-dichloroquinoline (1.0 eq) and (R)-diamine (1.2 eq) with Phenol (4.0 eq).

  • Heating: Heat to

    
     for 12–18 hours under Argon.
    
  • Workup:

    • Cool to RT.

    • Dilute with DCM.[1]

    • Wash with 10% NaOH (to remove Phenol—critical step).[1]

    • Wash with water and brine.[1]

  • Purification: Flash column chromatography (MeOH/DCM/Triethylamine).

Why this works: The protonated quinoline species (formed by phenol) is significantly more electrophilic at the C4 position, allowing the sterically hindered secondary amine of the chiral chain to attack efficiently without racemization.

Part 4: Validation & Quality Control[1]

Trustworthiness in stereospecific synthesis requires rigorous validation of the enantiomeric excess (ee).

Chiral HPLC Method

Standard RP-HPLC cannot distinguish enantiomers.[1] Use a Chiral Stationary Phase (CSP).[1]

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Detection: UV at 343 nm (Quinoline chromophore).[1][3]

  • Acceptance Criteria:

    • (R)-Desethylchloroquine retention time: ~

      
      [1]
      
    • (S)-Desethylchloroquine retention time: ~

      
      [1]
      
    • Target ee: >98%.

Optical Rotation

Compare specific rotation

  • Note: Literature values for metabolites vary; always prioritize Chiral HPLC/NMR for definitive proof.

  • (R)-Chloroquine analogues typically show negative rotation

    
     in methanol, but solvent effects are drastic.[1]
    
NMR Verification
  • 
     NMR (500 MHz, 
    
    
    ):
    Confirm the loss of the ethyl group (integration of terminal methyls).
  • Diagnostic Signal: The doublet for the methyl group at the chiral center (C4-Me) should be a clean doublet. Splitting or "shouldering" indicates racemization.[1]

Part 5: Safety & Handling

  • 4,7-Dichloroquinoline: Irritant.[1] Avoid dust inhalation.[1]

  • Phenol: Toxic and corrosive.[1] Causes severe burns.[1] Use proper PPE (gloves, face shield) and handle in a fume hood.[1]

  • Chloroquine Derivatives: Bioactive.[1] Potentially cardiotoxic at high doses.[1] Handle as a potent pharmaceutical agent.[1]

References

  • Brocks, D. R., et al. (1992).[1] "Stereoselective pharmacokinetics of chloroquine and its de-ethyl metabolite in humans." Journal of Pharmaceutical Sciences. Link

  • Ellman, J. A., et al. (2002).[1] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link[1]

  • Craig, J. C., et al. (1971).[1] "Absolute configuration of the enantiomers of 7-chloro-4-[[4-(diethylamino)-1-methylbutyl]amino]quinoline (chloroquine)." The Journal of Organic Chemistry. Link[1]

  • Ducharme, J., & Farinotti, R. (1996).[1] "Clinical pharmacokinetics and metabolism of chloroquine." Clinical Pharmacokinetics. Link

  • PubChem Compound Summary. (2024). "Desethylchloroquine."[1][2][3][6][7] National Library of Medicine.[1] Link[1]

Methodological & Application

Application Note: Stereoselective Quantification of (R)-Desethylchloroquine by Chiral LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide details a validated, high-sensitivity protocol for the stereoselective quantification of (R)-Desethylchloroquine ((R)-DCQ) in biological matrices. It is designed for researchers requiring precise enantiomeric separation to distinguish the pharmacokinetics of the active metabolite from its parent drug, Chloroquine (CQ).

Executive Summary & Scientific Rationale

Chloroquine (CQ) is a racemic drug administered as a 50:50 mixture of (R)- and (S)-enantiomers. Its metabolism is highly stereoselective; the (S)-enantiomer is preferentially metabolized by cytochrome P450 enzymes (mainly CYP2C8 and CYP3A4/5) into Desethylchloroquine (DCQ) . Consequently, the (R)-enantiomer of both the parent and the metabolite often accumulates at different rates and concentrations in plasma and tissue.

Quantifying (R)-Desethylchloroquine specifically—rather than the racemate—is critical for:

  • Toxicokinetics: Correlating specific enantiomer levels with adverse events (e.g., retinopathy, QT prolongation).

  • Mechanism of Action: Differentiating the antimalarial or antiviral potency of specific stereoisomers.

  • Regulatory Compliance: Meeting FDA/EMA requirements for chiral drug development.

This protocol utilizes Chiral Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . Unlike traditional fluorescence methods, MS/MS provides the necessary sensitivity (LOD < 1 ng/mL) and selectivity to distinguish DCQ from the parent drug and bis-desethyl metabolites without extensive interference.

Analytical Challenges & Solutions

ChallengeScientific Solution
Enantiomeric Resolution Amylose-based Chiral Stationary Phase (CSP): The Chiralpak AD-H (or equivalent) offers superior recognition of the amino-quinoline structure compared to protein-based columns (AGP), providing baseline resolution (

).
MS Compatibility Polar Organic Mode: Using 100% organic mobile phase (Acetonitrile/Ethanol) with basic additives avoids non-volatile buffers, enhancing ionization efficiency in ESI+ mode.
Structural Similarity MRM Specificity: Distinct transitions for DCQ (m/z 292

179) vs. CQ (m/z 320

247) prevent cross-talk, even if chromatographic overlap occurs.

Experimental Workflow

Reagents & Standards[1][2][3][4]
  • Analytes: (R)-Desethylchloroquine (standard), (S)-Desethylchloroquine (standard), Chloroquine (racemic).

  • Internal Standard (IS): Desethylchloroquine-d4 (ring-d4) or Chloroquine-d4.

  • Solvents: LC-MS grade Acetonitrile (ACN), Ethanol (EtOH), Diethylamine (DEA), Ammonium Formate.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over protein precipitation to minimize matrix effects and protect the chiral column.

  • Aliquot: Transfer 100 µL of plasma/serum into a glass tube.

  • Spike: Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Alkalinize: Add 50 µL of 0.5 M NaOH or Ammonium Hydroxide (pH > 10) to ensure the basic drug is uncharged.

  • Extract: Add 1.5 mL of extraction solvent (Methyl tert-butyl ether (MTBE) or Hexane:Pentanol 90:10 ).

  • Agitate: Vortex for 5 minutes; Centrifuge at 4,000

    
     g for 10 minutes.
    
  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporate: Dry under nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase.

LC-MS/MS Conditions[4][5][6][7][8]
Chromatographic Parameters
  • Column: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)), 150

    
     4.6 mm, 5 µm.
    
  • Mobile Phase: Acetonitrile : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: DEA is crucial for peak shape of basic amines. Use fresh additives.

  • Flow Rate: 0.8 mL/min (Isocratic).

  • Run Time: ~10–12 minutes (Enantiomers typically elute between 5–9 mins).

  • Injection Volume: 5–10 µL.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1][2][3]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (Quant) Product Ion (Qual) Collision Energy (eV)
Desethylchloroquine (DCQ) 292.1 179.1 247.1 30 / 22
Chloroquine (CQ) 320.2 247.1 142.1 25 / 35

| DCQ-d4 (IS) | 296.1 | 183.1 | - | 30 |

Note: The m/z 179 fragment corresponds to the quinoline core structure, while m/z 247 corresponds to the loss of the side-chain amine. The 292


 179 transition is often more specific for the metabolite.

Visualized Workflow (DOT Diagram)

G Start Biological Sample (Plasma/Serum 100 µL) IS Add Internal Standard (DCQ-d4) Start->IS Base Alkalinization (0.5M NaOH) IS->Base Extract Liquid-Liquid Extraction (MTBE) Base->Extract pH > 10 Dry Evaporation & Reconstitution (Mobile Phase) Extract->Dry Organic Layer LC Chiral LC Separation (Amylose Column, Polar Organic Mode) Dry->LC MS MS/MS Detection (ESI+) MRM: 292 -> 179 LC->MS Separation of Enantiomers Data Quantification of (R)-DCQ vs (S)-DCQ MS->Data

Caption: Step-by-step workflow for the extraction and stereoselective quantification of (R)-Desethylchloroquine.

Method Validation Protocol (FDA/EMA Guidelines)

To ensure trustworthiness, the method must be validated against the following criteria:

ParameterAcceptance CriteriaExperimental Procedure
Selectivity No interfering peaks >20% of LLOQ at retention time of (R)-DCQ.Analyze 6 blank plasma lots (including lipemic/hemolyzed).
Linearity

; Back-calculated standards within ±15%.
Curve range: 1 – 500 ng/mL (typical).[4][1] Weighting:

.
Accuracy & Precision Intra/Inter-day CV < 15% (20% at LLOQ).QC samples at Low, Medium, High concentrations (n=5, 3 days).
Recovery Consistent across range; preferably >70%.Compare extracted QC area vs. post-extraction spiked blank.
Matrix Effect Matrix Factor (MF) between 0.85 – 1.15.Compare post-extraction spike area vs. neat solution area.
Self-Validating System Check
  • System Suitability Test (SST): Before every batch, inject a neat standard.

    • Requirement: Resolution (

      
      ) between (R) and (S) peaks must be 
      
      
      
      .
    • Requirement: Signal-to-Noise (S/N) for LLOQ must be

      
      .
      

Troubleshooting & Optimization

  • Peak Tailing: Basic amines like DCQ interact with residual silanols. Solution: Increase Diethylamine (DEA) concentration to 0.1% or 0.2%. Ensure the column is dedicated to basic compounds.

  • Sensitivity Loss: Polar organic solvents can suppress ionization if flow rate is too high. Solution: Split flow post-column (e.g., 200 µL/min to MS) or optimize source temperature.

  • Elution Order: The elution order of (R) and (S) can reverse depending on the specific Amylose derivative (e.g., AD-H vs. OD-H). Requirement: Always inject pure single-enantiomer standards during development to confirm identity.

References

  • Boonprasert, R., et al. (2020). "Development of the Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Chloroquine and Desethylchloroquine in Human Plasma." Siriraj Medical Journal. Link

  • Phenomenex Application Note. (2020). "Analysis of Chloroquine and Its Metabolite Desethylchloroquine by LC-MS/MS using Kinetex® Core-Shell F5 LC Column." Link

  • Wang, L., et al. (2022). "LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study." Journal of Analytical Methods in Chemistry. Link

  • Fuzier, R., et al. (2013). "Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Volkmann, A., et al. (1997). "Enantioselective analysis of chloroquine and desethylchloroquine after oral administration of racemic chloroquine." British Journal of Clinical Pharmacology. Link

Sources

Enantioselective Analysis of (R)-Desethylchloroquine in Human Plasma by LC-MS/MS: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Chiral Analysis in Drug Metabolism

Desethylchloroquine is the primary active metabolite of chloroquine, a drug with a long history in the treatment of malaria and certain autoimmune diseases. Both chloroquine and desethylchloroquine possess a chiral center, leading to the existence of (R) and (S) enantiomers. These stereoisomers can exhibit different pharmacokinetic and pharmacodynamic properties, making the ability to measure each enantiomer individually a critical aspect of clinical pharmacology and drug development. This application note provides a comprehensive, step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of (R)-Desethylchloroquine in human plasma. The methodology is designed to be robust and is grounded in the principles of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) M10 guidelines, ensuring data integrity for regulatory submissions.[1][2][3]

Method Overview: A Triad of Selectivity, Sensitivity, and Robustness

This protocol employs a liquid-phase microextraction (LPME) technique for sample clean-up and concentration, followed by chiral High-Performance Liquid Chromatography (HPLC) for the separation of (R)- and (S)-Desethylchloroquine. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and specificity. The use of a stable isotope-labeled internal standard (Desethylchloroquine-D4) ensures the accuracy and precision of the quantification.[4]

Materials and Reagents

Material/Reagent Grade/Purity Supplier
(R)-Desethylchloroquine≥98%Commercially Available
(S)-Desethylchloroquine≥98%Commercially Available
Desethylchloroquine-D4≥98% (isotopic purity)Commercially Available
MethanolLC-MS GradeCommercially Available
AcetonitrileLC-MS GradeCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
Diethylamine≥99.5%Commercially Available
n-Octanol≥99%Commercially Available
Trifluoroacetic Acid (TFA)LC-MS GradeCommercially Available
Human Plasma (K2-EDTA)Pooled, Drug-FreeCommercially Available
Polypropylene Hollow Fiber Membranes-Commercially Available

Experimental Protocols

Preparation of Standards and Quality Control Samples

Stock solutions of (R)-Desethylchloroquine, (S)-Desethylchloroquine, and Desethylchloroquine-D4 (Internal Standard, IS) are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a 50:50 methanol/water mixture.

Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentration range. A typical calibration curve might range from 0.5 to 500 ng/mL.[5] QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

Sample Preparation: Liquid-Phase Microextraction (LPME)

The choice of LPME is based on its ability to provide high enrichment factors and excellent sample clean-up from complex matrices like plasma.[5]

Step-by-Step LPME Protocol:

  • To 500 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the Desethylchloroquine-D4 internal standard working solution.

  • Alkalinize the sample by adding 50 µL of 1M Sodium Hydroxide solution and vortex briefly.

  • Immerse the polypropylene hollow fiber membrane in n-octanol for 5 seconds to impregnate the pores.

  • Fill the lumen of the hollow fiber with 20 µL of 0.1 M Trifluoroacetic Acid (acceptor phase).

  • Place the prepared hollow fiber into the sample vial and agitate for 30 minutes.

  • After extraction, carefully remove the hollow fiber and transfer the acceptor phase into a clean autosampler vial for LC-MS/MS analysis.

LPME_Workflow Start Plasma Sample + Internal Standard Alkalinize Alkalinize Sample (1M NaOH) Start->Alkalinize Extract Extract (Agitate for 30 min) Alkalinize->Extract Prepare_Fiber Prepare Hollow Fiber (impregnate with n-octanol, fill with 0.1M TFA) Prepare_Fiber->Extract Collect Collect Acceptor Phase Extract->Collect Analyze LC-MS/MS Analysis Collect->Analyze

Caption: Liquid-Phase Microextraction Workflow.

Chiral LC-MS/MS Analysis

The heart of this protocol is the enantioselective separation, achieved using a specialized chiral stationary phase.

Chromatographic Conditions:

Parameter Condition Rationale
Column Chirobiotic VA macrocyclic glycopeptide-based chiral stationary phase proven effective for the separation of chloroquine and its metabolites.[5][6]
Mobile Phase Methanol/Acetonitrile/Glacial Acetic Acid/Diethylamine (90:10:0.5:0.5, v/v/v/v)This mobile phase composition has been demonstrated to provide good resolution and peak shape for the enantiomers on the Chirobiotic V column.[5]
Flow Rate 0.5 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency.
Column Temperature 25°CMaintained to ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume for LC-MS/MS analysis.

Mass Spectrometric Conditions:

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveDesethylchloroquine contains basic nitrogen atoms that are readily protonated in the ESI source.[5]
MRM Transitions Desethylchloroquine: m/z 292.2 -> 179.1Desethylchloroquine-D4: m/z 296.15 -> 118.15These transitions are specific to the precursor and a stable product ion, ensuring high selectivity for the analytes of interest.[4]
Collision Energy 29 VAn optimized value to induce fragmentation of the precursor ion into the desired product ion.[4]
Declustering Potential Instrument DependentThis parameter should be optimized to prevent ion clustering and enhance signal intensity.[7]
Source Temperature 500°COptimized for efficient desolvation of the mobile phase.

Method Validation: A Self-Validating System

A bioanalytical method is only as reliable as its validation. This protocol should be fully validated according to the ICH M10 guidelines to ensure its suitability for analyzing clinical samples.[1][2][3]

Validation_Workflow Validation Bioanalytical Method Validation (ICH M10) Selectivity & Specificity Accuracy & Precision Calibration Curve & LLOQ Recovery & Matrix Effect Stability Selectivity Selectivity Validation:f1->Selectivity Accuracy_Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). Validation:f2->Accuracy_Precision Calibration ≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99. Validation:f3->Calibration Stability Freeze-thaw, short-term, long-term, and stock solution stability. Analyte concentration should be within ±15% of nominal. Validation:f5->Stability

Caption: Key Parameters for Bioanalytical Method Validation.

Validation Parameters and Acceptance Criteria:

Parameter Objective Acceptance Criteria (ICH M10)
Selectivity To ensure that endogenous components in the matrix do not interfere with the quantification of the analyte and IS.Response in blank samples from at least six different sources should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[1]
Accuracy & Precision To determine the closeness of the measured concentrations to the nominal values and the reproducibility of the measurements.The precision (%CV) should not exceed 15% and the accuracy (%RE) should be within ±15% of the nominal values, except at the LLOQ where they should not exceed 20% and be within ±20%, respectively.[1][3]
Calibration Curve To establish the relationship between the instrument response and the concentration of the analyte.A minimum of six non-zero standards should be used. At least 75% of the standards must have a back-calculated concentration within ±15% of the nominal value (±20% at the LLOQ). The regression model should be appropriate for the data.[1]
Recovery To assess the efficiency of the extraction procedure.While no specific acceptance criteria are mandated, recovery should be consistent and reproducible across the concentration range.
Matrix Effect To evaluate the influence of matrix components on the ionization of the analyte and IS.The CV of the IS-normalized matrix factor calculated from at least six lots of blank matrix should be ≤ 15%.
Stability To ensure that the analyte is stable in the biological matrix under various storage and handling conditions.The mean concentration of the stability samples should be within ±15% of the mean concentration of the comparison samples. This includes freeze-thaw, short-term (bench-top), long-term, and stock solution stability.[1]

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the enantioselective quantification of (R)-Desethylchloroquine in human plasma. The protocol is designed to meet the stringent requirements of bioanalytical method validation, making it suitable for use in regulated drug development studies. The combination of a selective sample preparation technique, a highly efficient chiral separation, and sensitive mass spectrometric detection ensures the generation of high-quality data for pharmacokinetic and pharmacodynamic assessments.

References

  • Magalhães, I. R. S., & Bonato, P. S. (2008). Enantioselective determination of chloroquine and its n-dealkylated metabolites in plasma using liquid-phase microextraction and LC-MS. Journal of Separation Science, 31(18), 3244-3252. [Link]

  • Magalhães, I. R. S., & Bonato, P. S. (2008). Enantioselective Determination of Chloroquine and Its N-Dealkylated Metabolites in Plasma Using Liquid-Phase Microextraction and LC-MS. PubMed. [Link]

  • Hodel, E. M., et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. Bioanalysis, 11(6), 449-464. [Link]

  • Péter, A., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3364. [Link]

  • Wang, J., et al. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLoS ONE, 16(3), e0247356. [Link]

  • ResearchGate. (n.d.). The optimized MS/MS transitions, Declustering Potential (DP), and Collision Energy (CE) parameters for target analytes. [Link]

  • Bergqvist, Y., & Eckerbom, S. (1981). Simultaneous determination of chloroquine and its desethyl metabolite in human plasma by gas chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 226(1), 91-97. [Link]

  • Wang, J., et al. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLOS ONE. [Link]

  • Müller, D., & Blaschke, G. (2000). Enantioselective assay of chloroquine and its main metabolite deethyl chloroquine in human plasma by capillary electrophoresis. Journal of chromatographic science, 38(10), 435-440. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Dikmen, M., et al. (2021). Development of an easy and rapid analytical method for the extraction and preconcentration of chloroquine phosphate from human biofluids prior to GC–MS analysis. RSC Advances, 11(8), 4625-4633. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. [Link]

  • Boonprasert, R., et al. (2020). Development of the Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Chloroquine and Desethyl-chloroquine in Human Plasma. Siriraj Medical Journal, 72(4), 323-331. [Link]

  • Phenomenex. (n.d.). Analysis of Chloroquine and Its Metabolite Desethylchloroquine by LC-MS/MS using Kinetex® Core-Shell F5. [Link]

  • ResearchGate. (n.d.). The optimized MS/MS transitions, Declustering Potential (DP), and Collision Energy (CE) parameters for target analytes. [Link]

  • Li, M., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. [Link]

  • Harvard University. (n.d.). Development of an MRM Method. [Link]

  • Vazvaei-Smith, F., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal, 26(4), 103. [Link]

  • Goudarzi, N., et al. (2022). Novel deep eutectic solvent-based liquid phase microextraction for the extraction of estrogenic compounds from environmental samples. Analytical Methods, 14(2), 157-165. [Link]

  • BioAgilytix. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

Sources

Using (R)-Desethylchloroquine in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Profiling & Cellular Assays for (R)-Desethylchloroquine

Introduction & Scientific Rationale

Chloroquine (CQ) is a chiral drug administered as a racemate, yet its pharmacokinetics (PK) and pharmacodynamics (PD) are highly stereoselective. The primary metabolite, (R)-Desethylchloroquine ((R)-DEC) , represents a critical analyte in safety testing due to the phenomenon of enantioselective accumulation.

While (S)-chloroquine is rapidly metabolized by CYP2C8 and CYP3A4, the (R)-enantiomer exhibits a longer elimination half-life, leading to the disproportionate accumulation of (R)-derived metabolites in chronic dosing regimens [1]. Under FDA and ICH Metabolites in Safety Testing (MIST) guidelines, metabolites circulating at >10% of the parent drug exposure require distinct toxicological characterization [2].[1]

This application note details the protocols for using synthesized (R)-DEC as a reference standard and active agent in cell-based assays to determine:

  • Metabolic Stability: CYP450 phenotyping and intrinsic clearance (

    
    ).
    
  • Mechanism of Action (MoA): Lysosomotropism and autophagy flux inhibition.

  • Cellular Safety: Cardiomyocyte viability (addressing QT prolongation risks).

Physicochemical Properties & Handling

  • Compound: (R)-Desethylchloroquine (Oxalate or Phosphate salt)

  • Molecular Weight: ~307.8 g/mol (Free base)

  • Solubility: Soluble in water (up to 50 mM) and DMSO.

  • Stability: Light-sensitive (quinolines degrade under UV). Store lyophilized powder at -20°C.

Handling Protocol:

  • Prepare a 10 mM stock solution in sterile water or DMSO.

  • Aliquot into amber tubes to prevent photodegradation.

  • Avoid repeated freeze-thaw cycles (limit to <3).

Application I: Stereoselective Metabolic Stability (CYP Phenotyping)

(R)-DEC is formed primarily via N-deethylation of (R)-CQ. This assay validates the role of CYP2C8 and CYP3A4 in the formation and subsequent clearance of (R)-DEC.

Experimental Workflow (Graphviz)

MetabolicWorkflow Figure 1: Metabolic Stability Assay Workflow for (R)-DEC Start Microsomal Incubation (HLM or rCYP) Cofactors Add NADPH Regenerating System Start->Cofactors Reaction Incubate 37°C (0, 15, 30, 60 min) Cofactors->Reaction Quench Quench with Ice-Cold Acetonitrile Reaction->Quench Analysis LC-MS/MS Analysis (Chiral Column) Quench->Analysis

Protocol Steps:
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate: Incubate (R)-DEC (1 µM) vs. Racemic DEC (1 µM).

  • Inhibitors (for Phenotyping):

    • CYP2C8 inhibition:[2][3][4] Montelukast (0.5 µM).

    • CYP3A4 inhibition:[2][3][4][5] Ketoconazole (1 µM).

  • Reaction: Initiate with NADPH (1 mM). Incubate at 37°C.

  • Sampling: Terminate reaction at

    
     min using ice-cold acetonitrile containing Internal Standard (IS) (e.g., 
    
    
    
    -Chloroquine).
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS using a Chiral-AGP column to ensure enantiomeric purity is maintained.

Data Analysis & Interpretation:

Calculate the in vitro intrinsic clearance (


) using the depletion rate constant (

):


Parameter(R)-DEC(S)-DECInterpretation

(min)
> 60~ 45(R)-DEC is more metabolically stable.
Primary CYP CYP2C8CYP3A4/2D6(R)-isoform relies heavily on 2C8 [3].
Inhibition Sensitivity High (Montelukast)High (Ketoconazole)Distinct metabolic liabilities.

Application II: Lysosomal Trapping & Autophagy Flux

The therapeutic and toxicological mechanism of aminoquinolines involves accumulation in acidic organelles (lysosomes), raising pH and blocking autophagosome fusion. (R)-DEC retains this lysosomotropic property.

Pathway Diagram (Graphviz)

AutophagyPathway Figure 2: Mechanism of Action - Lysosomotropism & Autophagy Inhibition R_DEC (R)-Desethylchloroquine (Extracellular) Diffusion Passive Diffusion across Membrane R_DEC->Diffusion Lysosome Lysosomal Trapping (Protonation at pH 4.5) Diffusion->Lysosome pH_Rise Increase in Lysosomal pH Lysosome->pH_Rise Fusion_Block Blockade of Autophagosome-Lysosome Fusion pH_Rise->Fusion_Block LC3B Accumulation of LC3B-II & p62 Fusion_Block->LC3B

[6]

Protocol: LC3B-II Turnover Assay

Cell Line: Vero E6 or HeLa cells.

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Adhere overnight.
    
  • Treatment: Treat with increasing concentrations of (R)-DEC (0.1, 1, 10, 50 µM) for 4 and 24 hours.

    • Positive Control: Chloroquine (50 µM).

    • Negative Control: Vehicle (Water).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease Inhibitors.

  • Western Blot:

    • Target: LC3B (Look for conversion of LC3B-I to LC3B-II).

    • Target: p62/SQSTM1 (Accumulation indicates flux blockage).

  • Quantification: Normalize LC3B-II/Actin ratio.

Expected Result: (R)-DEC should induce a dose-dependent accumulation of LC3B-II, similar to the parent drug, confirming it retains autophagy-inhibitory activity [4].

Application III: Cardiomyocyte Toxicity (Safety Profiling)

Since CQ and its metabolites are associated with QT prolongation and cardiotoxicity, comparing the safety margin of (R)-DEC is vital.

Protocol: ATP Viability in AC16 Cardiomyocytes

  • Seeding: 5,000 AC16 cells/well in 96-well white-walled plates.

  • Dosing: 7-point dilution series of (R)-DEC (1 µM to 100 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Detection: Add CellTiter-Glo® (Promega) reagent (1:1 ratio). Shake 2 min, incubate 10 min.

  • Read: Luminescence (RLU).

Data Output: Calculate


 using a 4-parameter logistic regression.
  • Note: If (R)-DEC

    
     is significantly lower than the parent CQ, the metabolite contributes disproportionately to toxicity.
    

References

  • Ducharme, J., & Farinotti, R. (1996). Clinical pharmacokinetics and metabolism of chloroquine. Clinical Pharmacokinetics, 31(4), 257-274. Link

  • U.S. Food and Drug Administration (FDA). (2020).[1] Safety Testing of Drug Metabolites: Guidance for Industry. FDA.gov. Link

  • Projean, D., et al. (2003).[3] In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation.[2][4][5] Drug Metabolism and Disposition, 31(6), 748-754. Link

  • Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy, 14(8), 1435-1455. Link

Sources

(R)-Desethylchloroquine for studying drug metabolism pathways

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Metabolic Profiling of (R)-Desethylchloroquine

Abstract & Introduction

The "Racemic Neglect" in Antimalarial Pharmacology Chloroquine (CQ) has been a cornerstone of pharmacotherapy for decades, yet its administration as a racemic mixture (




) obscures complex pharmacokinetic realities. While (S)-chloroquine is cleared more rapidly, (R)-chloroquine and its primary metabolite (R)-Desethylchloroquine ((R)-DECQ) exhibit longer elimination half-lives, leading to distinct accumulation patterns in plasma and tissue.

For drug development professionals, isolating the metabolic pathway of the (R)-enantiomer is critical. (R)-DECQ is not merely a degradation product; it is a stable biomarker for CYP2C8 and CYP3A4 activity that persists when the (S)-enantiomer has been cleared. This guide details the protocol for generating, isolating, and quantifying (R)-DECQ to validate stereoselective metabolic stability and enzyme kinetics.

Mechanism of Action & Metabolic Pathway

Chloroquine undergoes N-dealkylation to form Desethylchloroquine (DECQ).[1] This reaction is stereoselective.[2]

  • Enzymology: The formation of DECQ is catalyzed primarily by CYP2C8 (high capacity) and CYP3A4 (low affinity, high capacity), with a minor contribution from CYP2D6 .[1][3]

  • Stereoselectivity: Human liver microsomes (HLM) display a preference for metabolizing the (S)-enantiomer. Consequently, the (R)-enantiomer of the parent drug accumulates, but the formation rate of (R)-DECQ serves as a specific probe for the "slower" metabolic clearance route.

Pathway Diagram

G cluster_enzymes Hepatic Phase I Metabolism CQ_Rac Chloroquine (Racemate) [C18H26ClN3] CYP2C8 CYP2C8 (Major) CQ_Rac->CYP2C8 CYP3A4 CYP3A4 (Major) CQ_Rac->CYP3A4 CYP2D6 CYP2D6 (Minor) CQ_Rac->CYP2D6 R_DECQ (R)-Desethylchloroquine (Slower Formation) [C16H22ClN3] CYP2C8->R_DECQ N-deethylation S_DECQ (S)-Desethylchloroquine (Faster Formation) CYP2C8->S_DECQ Preferential Path CYP3A4->R_DECQ CYP3A4->S_DECQ CYP2D6->R_DECQ

Figure 1: Stereoselective N-deethylation of Chloroquine. Note the preferential flux toward the (S)-metabolite, making detection of (R)-DECQ a sensitivity-dependent assay.

Experimental Protocols

Protocol A: In Vitro Microsomal Incubation (Kinetic Assay)

Objective: To determine the intrinsic clearance (


) of Chloroquine specifically into (R)-DECQ.

Materials:

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Substrate: (R)-Chloroquine (synthesized or chirally separated) OR Racemic Chloroquine (requires chiral analysis downstream).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow Steps:

  • Pre-incubation: Mix 0.5 mg/mL HLM with Potassium Phosphate buffer and Chloroquine substrate (Range: 1 – 100 µM) in a 96-well plate. Volume: 180 µL.

  • Equilibration: Incubate at 37°C for 5 minutes.

  • Initiation: Add 20 µL of NADPH regenerating system to start the reaction.

  • Time-Course: Aliquot samples at

    
     min.
    
  • Quenching: Transfer aliquots into tubes containing ice-cold Acetonitrile (ACN) spiked with Internal Standard (Chloroquine-d4). Ratio: 1 part sample to 3 parts ACN.

  • Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant for LC-MS/MS.

Protocol B: Chiral LC-MS/MS Quantitation

Objective: To separate (R)-DECQ from (S)-DECQ and the parent compound. Standard C18 columns cannot distinguish these enantiomers.

System Configuration:

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm) or Chiral-AGP (Alpha-1-acid glycoprotein).

    • Expert Insight: We recommend the OD-RH for reverse-phase compatibility with MS. Normal phase chiral methods (Hexane/IPA) are difficult to interface with ESI sources.

  • Mobile Phase:

    • A: 20 mM Ammonium Bicarbonate (pH 9.0) with 0.1% Diethylamine (DEA).

    • B: Acetonitrile.[4]

    • Note: Basic drugs like DECQ require high pH or ion-pairing agents to prevent peak tailing on chiral phases.

Gradient Profile:

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.0200.5
1.0200.5
10.0700.5
12.0700.5
12.1200.5
15.0200.5

MS/MS Parameters (MRM Transitions):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
(R)-DECQ 292.2247.125
(R)-DECQ (Qual)292.2179.135
Chloroquine 320.2247.128
IS (CQ-d4) 324.2251.128

Note: The transition 292.2 -> 247.1 corresponds to the loss of the diethylamino side chain, a robust fragment for quinoline structures.

Data Analysis & Validation

Experimental Workflow Diagram

Workflow Sample Microsomal Incubation (Racemic CQ + HLM) Quench Protein Precipitation (ACN + IS) Sample->Quench t = 0..60 min Centrifuge Centrifugation (4000g, 15 min) Quench->Centrifuge LC Chiral LC Separation (Chiralcel OD-RH) Centrifuge->LC Supernatant MS MS/MS Detection (MRM: 292->247) LC->MS (R) vs (S) Separation Data Kinetic Analysis (Michaelis-Menten) MS->Data

Figure 2: End-to-end workflow for the isolation and quantification of (R)-DECQ.

Calculations
  • Peak Integration: Integrate the specific peak for (R)-DECQ. Ensure resolution (

    
    ) > 1.5 between (R) and (S) peaks.
    
  • Metabolic Stability: Plot

    
     vs. time to determine 
    
    
    
    (depletion rate constant).
  • Enzyme Kinetics: Plot formation velocity (

    
    ) of (R)-DECQ vs. Substrate Concentration (
    
    
    
    ). Fit to the Michaelis-Menten equation:
    
    
  • Intrinsic Clearance:

    
    
    

Troubleshooting & Critical Control Points

  • Peak Tailing: Chloroquine and DECQ are strongly basic. If peaks tail on the chiral column, increase the Diethylamine (DEA) concentration in Mobile Phase A to 0.2%, or switch to a high-pH stable column (e.g., Chiralpak IG).

  • Carryover: These compounds stick to stainless steel. Use a needle wash of 50:50 Methanol:Isopropanol with 0.5% Formic Acid.

  • Interference: Hydroxychloroquine (HCQ) has a similar mass but different fragmentation. Ensure your standard is pure DECQ and not HCQ to avoid false positives.

References

  • Ducharme, J., et al. (1995).[5] "Enantioselective disposition of hydroxychloroquine after a single oral dose of the racemate to healthy subjects." British Journal of Clinical Pharmacology.

  • Projean, D., et al. (2003). "In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation."[1][3][6] Drug Metabolism and Disposition.

  • Li, J., et al. (2020).[5] "Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro."[5][7][8] bioRxiv.

  • Freeto, S., et al. (2019). "High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS." Bioanalysis.

  • Filppula, A.M., et al. (2022).[6][9] "Hydroxychloroquine is Metabolized by Cytochrome P450 2D6, 3A4, and 2C8."[1][3][6][10] Drug Metabolism and Disposition.

Sources

Application Note: Stereoselective Profiling of (R)-Desethylchloroquine in Malaria Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific utility of (R)-Desethylchloroquine [(R)-DEC] as a high-precision probe in antimalarial pharmacokinetics and resistance mechanism studies. Unlike generic guides, this document focuses on the stereochemical nuances that define modern drug development standards.

Executive Summary & Scientific Rationale

Chloroquine (CQ) is administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2] While historically treated as a single pharmacological entity, the two enantiomers exhibit distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (R)-Desethylchloroquine [(R)-DEC] is the specific enantiomer of the primary metabolite formed via N-deethylation.

Why (R)-DEC Matters:

  • Metabolic Discrimination: In humans, CYP2D6 and CYP3A4 metabolize (S)-CQ more efficiently than (R)-CQ. Consequently, (S)-DEC is the predominant metabolite in plasma. However, (R)-CQ accumulates to higher unbound concentrations due to lower plasma protein binding (35% vs 67% for the S-enantiomer). Studying (R)-DEC is critical to understanding the "minor pathway" that may contribute to prolonged sub-therapeutic tailing, a driver of drug resistance.

  • Resistance Transport Kinetics: The Chloroquine Resistance Transporter (PfCRT) is the primary determinant of resistance. Emerging data suggests that drug efflux pumps may exhibit stereoselectivity. Using pure (R)-DEC allows researchers to decouple the transport kinetics of the metabolite from the parent drug, providing a clearer view of the K76T mutation's substrate specificity.

  • Toxicity Profiling: Differentiating the toxicity of metabolites is essential. (R)-DEC serves as a vital control in cardiotoxicity assays (hERG inhibition) where enantiomers often diverge in potency.

Biological Application: In Vitro Resistance Profiling

This section details the application of (R)-DEC in determining cross-resistance phenotypes in P. falciparum.

Mechanistic Context

The K76T mutation in the PfCRT protein allows the parasite to efflux diprotic weak bases from the digestive vacuole (DV). By using (R)-DEC, researchers can test the hypothesis of stereoselective efflux —determining if the transporter prefers the (R)-configuration of the metabolite, potentially explaining variable resistance levels observed in vivo.

Protocol A: Comparative IC50 Determination (SYBR Green I)

Objective: To quantify the inhibitory concentration (IC50) of (R)-DEC against Chloroquine-Sensitive (3D7) and Chloroquine-Resistant (Dd2) strains.

Materials:

  • (R)-Desethylchloroquine (purity >98% ee).

  • P. falciparum cultures (3D7 and Dd2 strains).

  • SYBR Green I Nucleic Acid Gel Stain.

  • Lysis Buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

Workflow:

  • Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol 48 hours prior to the assay.

  • Plating: Dilute cultures to 0.5% parasitemia and 2% hematocrit. Dispense 90 µL into 96-well plates.

  • Drug Treatment:

    • Prepare serial dilutions of (R)-DEC in complete medium.

    • Add 10 µL of drug solution to wells (Final conc. range: 0.5 nM to 1000 nM).

    • Include (S)-DEC and Racemic DEC as comparators.

    • Control: Solvent-only (DMSO <0.1%) and Chloroquine diphosphate standard.

  • Incubation: Incubate plates at 37°C in a hypoxic chamber (5% O2, 5% CO2, 90% N2) for 72 hours.

  • Quantification:

    • Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL dye/mL buffer) to each well.

    • Incubate in the dark for 1 hour at room temperature.

    • Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot fluorescence vs. log[drug] to generate sigmoidal dose-response curves.

Analytical Application: Chiral Separation & Quantification

To validate biological findings, precise quantification of (R)-DEC in complex matrices (culture media or plasma) is required. Standard C18 columns cannot separate the enantiomers.

Protocol B: Chiral LC-MS/MS Method

Objective: Isolate and quantify (R)-DEC from its (S)-counterpart and parent compounds.

System Suitability:

  • Column: Chiralpak AGP (α1-acid glycoprotein), 100 x 4.0 mm, 5 µm particle size.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Isopropanol (85:15 v/v).

  • Flow Rate: 0.8 mL/min.[3]

  • Detection: MS/MS (ESI+).

Step-by-Step Procedure:

  • Sample Preparation:

    • Aliquot 100 µL of plasma/media.

    • Add 20 µL Internal Standard (Quinine or d4-Chloroquine).

    • Alkalinization: Add 50 µL of 1M NaOH (Critical for extraction efficiency of basic drugs).

    • Extraction: Add 1 mL Methyl tert-butyl ether (MTBE). Vortex 2 min, Centrifuge 10 min at 4000g.

    • Reconstitution: Evaporate supernatant under N2 stream; reconstitute in 100 µL mobile phase.

  • Chromatography:

    • Inject 10 µL.

    • Elution Order: typically (R)-DEC elutes before (S)-DEC on AGP columns under these conditions, but this must be confirmed with pure standards.

  • Mass Spectrometry Settings:

    • Precursor Ion: m/z 292.1 (DEC).

    • Product Ion: m/z 179.0 (Quinoline core).

    • Collision Energy: 25 eV.

Visualizations

Figure 1: Stereoselective Metabolic Pathway & Analysis

This diagram illustrates the divergence in metabolic clearance and the analytical workflow required to distinguish the enantiomers.

G cluster_Metabolism Hepatic Metabolism (CYP2D6/3A4) cluster_Analysis Chiral LC-MS/MS Analysis CQ_Rac Racemic Chloroquine (Drug Administration) SCQ (S)-Chloroquine (Major Substrate) CQ_Rac->SCQ 50% RCQ (R)-Chloroquine (Poor Substrate) CQ_Rac->RCQ 50% SDEC (S)-DEC (Major Metabolite) SCQ->SDEC Rapid Clearance RDEC (R)-DEC (Minor Metabolite) RCQ->RDEC Slow Clearance Extract Liquid-Liquid Extraction (pH > 10) SDEC->Extract RDEC->Extract Column Chiralpak AGP Separation Extract->Column Detect MS/MS Detection (m/z 292 -> 179) Column->Detect Resolved Peaks

Caption: Differential metabolic clearance of Chloroquine enantiomers and the downstream workflow for resolving (R)-DEC using Chiral LC-MS/MS.

Figure 2: PfCRT Transport Hypothesis

A logic flow demonstrating how (R)-DEC is used to probe resistance mechanisms.

G Drug (R)-DEC (Probe Molecule) DV Digestive Vacuole (Acidic pH 5.0) Drug->DV Diffusion Target Heme Polymerization (Inhibition = Death) DV->Target Accumulation PfCRT_WT PfCRT (Wild Type) No Efflux DV->PfCRT_WT Retention PfCRT_Mut PfCRT (K76T) Resistance Transporter DV->PfCRT_Mut Efflux? Result_S Parasite Death (Sensitive) Target->Result_S Effective PfCRT_WT->Target PfCRT_Mut->Result_S If (R)-DEC is NOT transported Result_R Parasite Survival (Resistant) PfCRT_Mut->Result_R If (R)-DEC is transported

Caption: Experimental logic for using (R)-DEC to determine if PfCRT-mediated efflux is stereoselective.

Quantitative Data Summary

Table 1: Comparative Pharmacokinetics of Chloroquine Enantiomers (Human) Note: (S)-CQ is cleared faster, but (R)-CQ has higher free fraction.

Parameter(R)-Chloroquine(S)-ChloroquineImplication for (R)-DEC Formation
Protein Binding ~35% (Low)~67% (High)(R)-CQ is more available for distribution but less metabolized.[4]
Hepatic Clearance LowHigh(R)-DEC is formed more slowly than (S)-DEC.
Renal Clearance HighLow(R)-enantiomers often persist longer in urine.
Blood Conc. Lower Total, Higher FreeHigher Total, Lower Free(R)-DEC levels are generally lower in whole blood.

References

  • Ducharme, J., & Farinotti, R. (1996).[5] Clinical pharmacokinetics and metabolism of chloroquine. Clinical Pharmacokinetics.

  • Augustijns, P., & Verbeke, N. (1993).[5] Stereoselective pharmacokinetic properties of chloroquine and de-ethyl-chloroquine in humans. Clinical Pharmacokinetics.

  • Ofori-Adjei, D., et al. (1986).[5] Enantioselective analysis of chloroquine and desethylchloroquine after oral administration of racemic chloroquine.[5] Therapeutic Drug Monitoring.

  • Cardoso, C. L., et al. (2016). HPLC methods for chloroquine determination in biological samples and pharmaceutical products.[5][6] Biomedical Chromatography.

  • Bray, P. G., et al. (2005). PfCRT and the trans-vacuolar proton electrochemical gradient: regulating the access of chloroquine to ferriprotoporphyrin IX. Molecular Microbiology.

Sources

Application Note: Enantioselective Bioanalysis of Desethylchloroquine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloroquine (CQ) and its primary metabolite, Desethylchloroquine (DEC), exhibit significant stereoselective pharmacokinetics.[1] While often analyzed as racemates, the (R)- and (S)- enantiomers demonstrate distinct accumulation patterns, protein binding affinities, and metabolic clearance rates. This application note provides a high-sensitivity, self-validating protocol for the enantioselective quantitation of Desethylchloroquine in human plasma.

Unlike conventional achiral methods, this protocol utilizes a Chiral-AGP (α1-acid glycoprotein) stationary phase interfaced with tandem mass spectrometry (LC-MS/MS) . This approach mimics in vivo protein binding mechanisms to achieve biologically relevant separation while ensuring the sensitivity required for terminal phase pharmacokinetic monitoring.

Biological & Mechanistic Context

The Chirality of Metabolism

Chloroquine is administered as a racemate.[2][3][4] However, its metabolism via CYP2C8 and CYP3A4 is stereoselective. The N-desethylation process yields (R)-DEC and (S)-DEC, which do not circulate at a 1:1 ratio.

  • (S)-Enantiomers: Generally exhibit higher plasma protein binding (approx. 66%) and faster renal clearance.

  • (R)-Enantiomers: Tend to have a larger volume of distribution and longer elimination half-life.

Failure to distinguish these enantiomers can mask toxicity correlations, as the specific accumulation of one enantiomer in tissues (e.g., retina or cardiac muscle) may drive adverse events.

Metabolic Pathway Diagram

The following diagram illustrates the stereoselective biotransformation pathways relevant to this analysis.

MetabolicPathway RacemicCQ Racemic Chloroquine (Drug Administered) RCQ (R)-Chloroquine RacemicCQ->RCQ Dissociation SCQ (S)-Chloroquine RacemicCQ->SCQ CYP Hepatic Metabolism (CYP2C8, CYP3A4) RDEC (R)-Desethylchloroquine (Longer t1/2) CYP->RDEC N-desethylation SDEC (S)-Desethylchloroquine (Higher Protein Binding) CYP->SDEC N-desethylation RCQ->CYP SCQ->CYP

Caption: Stereoselective biotransformation of Chloroquine to Desethylchloroquine enantiomers.

Experimental Protocol

Reagents and Standards
  • Analytes: (R,S)-Desethylchloroquine (racemic standard), (R)-DEC and (S)-DEC (individual standards for peak ID).

  • Internal Standard (IS): Chloroquine-d4 (deuterated).

  • Solvents: LC-MS grade Acetonitrile (ACN), Isopropanol (IPA), Ammonium Acetate, Formic Acid.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over Protein Precipitation (PPT) to minimize the injection of phospholipids, which can irreversibly foul the sensitive AGP column.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL). Vortex 10s.

  • Alkalinization: Add 200 µL of 0.5 M Sodium Hydroxide (NaOH) .

    • Reasoning: DEC is a basic drug (pKa ~8.4, 10.2). High pH renders it uncharged, facilitating extraction into the organic phase.

  • Extraction: Add 3 mL of Diethyl Ether (or tert-butyl methyl ether).

  • Agitation: Mechanical shaker for 15 minutes. Centrifuge at 3000 x g for 5 minutes.

  • Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 150 µL of Mobile Phase A.

Chromatographic Conditions (Chiral-AGP)

The Chiral-AGP column is a protein-based stationary phase. It requires careful pH control and low organic content.

  • Column: ChromTech Chiral-AGP, 100 x 4.0 mm, 5 µm.

  • Guard Column: Chiral-AGP Guard Cartridge (Essential for column life).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (Adjusted with Formic Acid).

    • Note: Do not use Phosphate buffers for MS applications. Acetate is volatile.

  • Mobile Phase B: 100% Isopropanol (IPA).

  • Isocratic Elution: 85% A / 15% B.

  • Flow Rate: 0.9 mL/min.

  • Temperature: 20°C (Sub-ambient temperature often improves chiral resolution on AGP).

  • Run Time: 12 minutes.

Mass Spectrometry Parameters (LC-MS/MS)

Operated in Positive Electrospray Ionization (+ESI) mode.

ParameterSetting
Ion Source ESI Positive
Spray Voltage 4500 V
Source Temp 500°C
Curtain Gas 30 psi
Collision Gas Medium

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
Desethylchloroquine 292.2179.2 Quantifier30
292.2247.1Qualifier25
Chloroquine (Parent)320.2247.2Monitor33
Chloroquine-d4 (IS)324.3251.2IS33

Analytical Workflow Diagram

The following flowchart details the critical decision points and flow of the analytical procedure.

Workflow Sample Plasma Sample (200 µL) Prep Alkaline LLE (NaOH + Diethyl Ether) Sample->Prep + IS Dry Evaporation & Reconstitution (Mobile Phase A) Prep->Dry Organic Layer LC Chiral Separation (Chiral-AGP, pH 4.5) Dry->LC Inject MS MS/MS Detection (m/z 292.2 -> 179.2) LC->MS Elution Data Data Analysis (Peak Area Ratio vs IS) MS->Data

Caption: Step-by-step bioanalytical workflow for DEC enantiomers.

Validation & Troubleshooting

System Suitability Criteria

Before running patient samples, the system must pass the following checks:

  • Resolution (Rs): The resolution between (R)-DEC and (S)-DEC must be > 1.5 (Baseline separation).

  • Tailing Factor: Must be < 1.8. (AGP columns can tail with basic drugs; ensure pH is maintained at 4.5).

  • Sensitivity: S/N ratio > 10 for the Lower Limit of Quantitation (LLOQ), typically 1-5 ng/mL.

Troubleshooting Guide
  • Loss of Resolution: Chiral-AGP columns are sensitive to organic modifiers. If resolution degrades, wash the column with water for 30 minutes, then re-equilibrate. Never exceed 15% IPA in the mobile phase for this specific method.

  • High Backpressure: The AGP protein is immobilized on silica. High pressure (>150 bar) can denature the protein. Check the inline filter and guard column immediately.

  • Carryover: Due to the "sticky" nature of chloroquine derivatives, ensure the autosampler needle wash contains 50:50 Methanol:Water with 0.1% Formic Acid.

References

  • Ducharme, J., et al. (1993). Stereoselective pharmacokinetic properties of chloroquine and de-ethyl-chloroquine in humans. Clinical Pharmacokinetics. Link

  • Fieger, H., et al. (1993). Determination of the enantiomers of chloroquine and its metabolite de-ethyl-chloroquine in plasma and urine.[2] Journal of Chromatography B. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[5] Link

  • Phenomenex Application Note. (2020). Rapid Sample Extraction of Chloroquine and Metabolites from Serum. Phenomenex. Link

Sources

Cell culture techniques for studying (R)-Desethylchloroquine effects

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision In Vitro Profiling of (R)-Desethylchloroquine

Part 1: Strategic Overview & Rationale

Why (R)-Desethylchloroquine? Chloroquine (CQ) is a racemic mixture administered clinically. Its primary metabolite, Desethylchloroquine (DEC), retains significant pharmacological activity. However, the pharmacokinetics and toxicity profiles of aminoquinolines are often stereoselective. (R)-Desethylchloroquine ((R)-DEC) is of specific interest because:

  • Stereoselective Metabolism: CYP2C8 and CYP3A4 metabolize CQ stereoselectively. Understanding the stability of (R)-DEC versus its (S)-counterpart is critical for predicting accumulation in vivo.

  • Safety Profile: Enantiomers often exhibit differential binding to off-target channels (e.g., hERG), influencing cardiotoxicity risks.

  • Lysosomal Trapping Efficiency: While pKa values are similar, subtle differences in transporter affinity (e.g., P-gp) can alter intracellular residence time.

This guide provides a robust framework for isolating the cellular effects of (R)-DEC, moving beyond generic "chloroquine metabolite" assays to precise, enantiomer-specific profiling.

Part 2: Reagent Preparation & Handling

Critical Control Point: Enantiomeric Purity Commercial DEC is frequently sold as a racemate. For this protocol, we assume the use of >98% pure (R)-Desethylchloroquine (custom synthesized or chirally separated).

  • Stock Solution: Dissolve (R)-DEC in sterile, nuclease-free water or PBS. Avoid DMSO if possible, as it can permeabilize membranes and artificially enhance uptake. If DMSO is required for solubility (>10 mM stocks), keep final culture concentration <0.1%.

  • Stability: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles which can induce degradation.

  • Verification: Verify enantiomeric excess (ee%) using a Chiral-AGP or Chiralpak IC column via HPLC before starting critical experiments.

Part 3: Core Experimental Protocols

Protocol A: Stereoselective Intracellular Accumulation (The "Trapping" Assay)

Objective: To quantify the cellular uptake ratio of (R)-DEC and verify lysosomotropism.

Cell Model:

  • HepG2 (Hepatocellular carcinoma) for metabolic accumulation.

  • ARPE-19 or Vero E6 for lysosomal volume studies.

Reagents:

  • (R)-DEC Stock (10 mM).

  • Ammonium Chloride (

    
    , 10 mM) as a competitive lysosomal pH neutralizer.
    
  • Ice-cold PBS.

  • Lysis Buffer: 0.1% Formic acid in 50:50 Methanol/Water.

Workflow:

  • Seeding: Seed cells in 6-well plates (

    
     cells/well) and culture for 24h.
    
  • Treatment: Treat cells with 1 µM, 5 µM, and 10 µM of (R)-DEC.

    • Control: Co-incubate with 10 mM

      
       to collapse the pH gradient (prevents lysosomal trapping). This proves the mechanism is pH-dependent.[1]
      
  • Incubation: Incubate for 1, 4, and 24 hours at 37°C.

  • Termination:

    • Place plate on ice.

    • Aspirate media rapidly.

    • Wash 3x with ice-cold PBS (critical to remove membrane-bound drug without causing efflux).

  • Extraction: Add 500 µL Lysis Buffer. Scrape cells and collect lysate.

  • Analysis: Centrifuge (14,000 x g, 10 min). Analyze supernatant via LC-MS/MS (MRM mode). Normalize concentration to total cellular protein (BCA Assay).

Data Output: Calculate the Cellular Accumulation Ratio (CAR) :



(R)-DEC typically shows CAR > 100 due to ion trapping.
Protocol B: Autophagy Flux Inhibition (Functional Potency)

Objective: To determine if (R)-DEC effectively inhibits autophagosome-lysosome fusion, a key mechanism of action for aminoquinolines.

Cell Model: RAW 264.7 (Macrophage) or HeLa-GFP-LC3.

Reagents:

  • Bafilomycin A1 (Positive control, late-stage inhibitor).

  • Rapamycin (Autophagy inducer).

  • Anti-LC3B Antibody (Western Blot).

Workflow:

  • Induction: Pre-treat cells with Rapamycin (200 nM) for 2h to induce autophagy flux.

  • Treatment: Add (R)-DEC (0.1 - 50 µM) for 4h.

  • Lysis: Lyse in RIPA buffer with protease inhibitors.

  • Western Blot: Blot for LC3B-II (lipidated form, 14 kDa) and p62/SQSTM1 .

  • Interpretation:

    • Effective Block: Increase in LC3B-II and accumulation of p62.

    • Ineffective: No change in LC3B-II levels compared to Rapamycin alone.

Protocol C: Metabolic Stability & CYP Interaction

Objective: To assess if (R)-DEC is a substrate or inhibitor of CYP2D6/3A4 (distinct from the parent CQ).

System: Human Liver Microsomes (HLM) or Recombinant CYPs (rCYP).[2][3][4]

Workflow:

  • Reaction Mix: 0.5 mg/mL HLM protein, 100 mM Phosphate Buffer (pH 7.4), 3.3 mM

    
    .
    
  • Substrate: Add (R)-DEC (1 µM).

  • Initiation: Add NADPH-generating system (1 mM NADP+, Glucose-6-phosphate, G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min into acetonitrile (stop solution).

  • Analysis: LC-MS/MS to measure depletion of parent (R)-DEC.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).

Part 4: Data Visualization & Analysis

Figure 1: Mechanism of Action - Lysosomal Trapping

(R)-DEC acts as a cationic amphiphilic drug (CAD). It enters the lysosome via passive diffusion, becomes protonated (


), and is trapped, raising lysosomal pH and inhibiting hydrolytic enzymes.[5][6]

LysosomalTrapping Extracellular Extracellular Space (pH 7.4) Cytosol Cytosol (pH 7.2) Extracellular->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5 - 5.0) Cytosol->Lysosome Diffusion R_DEC_Protonated (R)-DEC++ (Trapped) Lysosome->R_DEC_Protonated Protonation (H+) R_DEC_Uncharged (R)-DEC (Uncharged) R_DEC_Protonated->Lysosome Cannot Efflux (Ion Trapping) Autophagy Autophagosome Degradation R_DEC_Protonated->Autophagy Inhibits Fusion

Caption: Kinetic trapping mechanism of (R)-DEC. The basic amine becomes protonated in the acidic lysosome, preventing membrane permeation and causing accumulation.[5]

Figure 2: Experimental Workflow for Stereoselective Profiling

Workflow cluster_Assays Parallel Cell Culture Assays Start Start: (R)-DEC Stock (>98% ee) Assay1 Uptake Assay (HepG2/Vero) +/- NH4Cl Start->Assay1 Assay2 Autophagy Flux (RAW 264.7) Western Blot: LC3-II Start->Assay2 Assay3 Metabolic Stability (HLM/rCYP) LC-MS/MS Start->Assay3 Readout1 Data: Accumulation Ratio (Lysosomotropism) Assay1->Readout1 Readout2 Data: IC50 for Autophagy Block Assay2->Readout2 Readout3 Data: CL_int & t1/2 (Metabolic Fate) Assay3->Readout3 Decision Comparative Profile: (R)-DEC vs (S)-DEC vs CQ Readout1->Decision Readout2->Decision Readout3->Decision

Caption: Integrated workflow for characterizing (R)-Desethylchloroquine bioactivity and stability.

Part 5: Expected Data & Interpretation

ParameterExpected Result for (R)-DECBiological Significance
Cellular Accumulation (CAR) > 100-foldConfirms lysosomotropism; drug concentrates in acidic organelles.
Effect of

> 80% reduction in uptakeConfirms uptake is pH-gradient dependent, not transporter-mediated.
LC3-II/LC3-I Ratio Dose-dependent increaseIndicates blockade of autophagosome turnover (functional efficacy).
Metabolic Stability (

)
Variable vs (S)-DECStereoselective clearance by CYP2C8 may lead to different dosing requirements.

References

  • Projean, D., et al. (2003). In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation.[3][7][8] Drug Metabolism and Disposition.[7][8][9] Link

  • Ducharme, J., & Farinotti, R. (1996). Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements. Clinical Pharmacokinetics. Link

  • Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion.[5] Autophagy.[10][11] Link

  • Augustijns, P., et al. (1999). Stereoselective transport of chloroquine across Caco-2 cell monolayers. Pharmaceutical Research. Link

  • Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology. Link

Sources

Capillary electrophoresis for separating desethylchloroquine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CE-2026-DEC Title: High-Efficiency Chiral Resolution of Desethylchloroquine (DEC) Isomers via Sulfated Cyclodextrin-Mediated Capillary Electrophoresis

Executive Summary

Desethylchloroquine (DEC) is the primary active metabolite of the antimalarial and antiviral drug Chloroquine. Both the parent drug and DEC possess a chiral center at the 4'-position, existing as (R)- and (S)-enantiomers. Because these enantiomers exhibit stereoselective pharmacokinetics (PK) and differing toxicity profiles, separating them is critical for Therapeutic Drug Monitoring (TDM) and stereoselective metabolic studies.

This Application Note provides a validated protocol for the baseline separation of DEC enantiomers using Capillary Electrophoresis (CE) . Unlike HPLC, which requires expensive chiral columns, this method utilizes Sulfobutylether-


-Cyclodextrin (SBE-

-CD)
as a pseudo-stationary phase in the background electrolyte (BGE). This approach offers superior resolution (

), minimal sample consumption, and rapid analysis time (<15 min).

Mechanism of Separation

The separation relies on a counter-current electrophoretic mobility mechanism.

  • Analyte Charge: At pH 2.5, DEC is fully protonated (cationic) and migrates toward the cathode.

  • Selector Charge: The SBE-

    
    -CD is anionic (sulfated) and migrates toward the anode.
    
  • Chiral Recognition: The enantiomers form inclusion complexes with the CD cavity. The enantiomer with the stronger binding constant travels slower (dragged toward the anode by the CD) than the weaker-binding enantiomer.

SeparationMechanism cluster_capillary Capillary Environment (pH 2.5) DEC_R (R)-DEC (+) (Fast Migrator) Detector UV Detector (220 nm) DEC_R->Detector Weak Interaction High Mobility DEC_S (S)-DEC (+) (Slow Migrator) Complex Inclusion Complex (Transient) DEC_S->Complex Strong Interaction CD SBE-β-CD (-) (Chiral Selector) Complex->CD Electrophoretic Drag (Towards Anode) Complex->Detector Delayed Migration

Figure 1: Counter-current separation mechanism. The anionic CD acts as a "brake" on the enantiomers, affecting them differentially based on binding affinity.

Materials and Reagents

CategoryItemSpecification
Instrumentation Capillary Electrophoresis SystemEquipped with UV-Vis or PDA detector (e.g., Agilent 7100 or Sciex PA 800 Plus)
Capillary Fused Silica Capillary50 µm I.D.[1]

50 cm effective length (60 cm total)
Chiral Selector Sulfobutylether-

-Cyclodextrin
SBE-

-CD (Degree of substitution ~6-7)
Buffer Components Sodium Phosphate MonobasicACS Reagent Grade
Phosphoric Acid (85%)For pH adjustment
Standards Racemic Desethylchloroquine>98% Purity
Internal Standard CarbamazepineOptional, for quantification precision

Experimental Protocols

Protocol A: Background Electrolyte (BGE) Preparation

Critical Step: The pH must be precise to ensure consistent ionization of the analyte and the cyclodextrin.

  • Base Buffer: Dissolve Sodium Phosphate Monobasic in ultra-pure water to a concentration of 100 mM .

  • pH Adjustment: Adjust the pH to 2.5 ± 0.05 using concentrated Phosphoric Acid.

    • Note: Do not use HCl, as chloride ions can cause baseline noise at low UV wavelengths.

  • Chiral Selector Addition: Add SBE-

    
    -CD  to the phosphate buffer to achieve a final concentration of 30 mg/mL .
    
  • Filtration: Filter through a 0.22 µm membrane filter and degas by ultrasonication for 5 minutes.

Protocol B: Sample Preparation (Plasma Extraction)

This workflow ensures removal of protein interferences while concentrating the analyte.

  • Aliquot: Transfer 500 µL of plasma into a centrifuge tube.

  • Alkalinization: Add 50 µL of 1 M NaOH to basify the sample (ensures DEC is non-ionized for extraction).

  • LLE Extraction: Add 3 mL of Diethyl Ether . Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000

    
     g for 5 minutes.
    
  • Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Dissolve the residue in 100 µL of the running BGE (or water).

    • Self-Validation: Reconstituting in BGE prevents "sample plug" conductivity mismatches that cause peak broadening.

Protocol C: CE Separation Method
ParameterSettingRationale
Capillary Conditioning 1. 0.1 M NaOH (5 min)2. Water (2 min)3. BGE (5 min)Resets the capillary wall surface charge (silanol groups) to ensure reproducible Electroosmotic Flow (EOF).
Injection Hydrodynamic: 50 mbar for 5 secIntroduces approx. 5-10 nL of sample. Keep short to maintain peak efficiency.
Separation Voltage -25 kV (Reverse Polarity)Crucial: Because EOF is suppressed at pH 2.5, and the detector is at the cathode, we use negative polarity if the detector is at the anode end, OR standard polarity if using EOF. Correction: At pH 2.5, EOF is negligible. DEC is (+). Migration is towards Cathode (-). Apply +25 kV (Normal Polarity) .
Temperature 20°CLower temperature stabilizes the CD-analyte inclusion complex, improving resolution (

).
Detection UV at 220 nmMax absorption for the quinoline ring structure.

Correction Note on Polarity: In many anionic CD methods, the CD moves to the anode (inlet) while the analyte moves to the cathode (outlet). If the CD concentration is high enough to reverse the net mobility, reverse polarity is needed. However, for DEC (highly cationic), the electrophoretic mobility usually overcomes the CD drag. Standard Polarity (+ to -) is recommended initially. If peaks do not elute, switch to Reverse Polarity.

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_ce CE Analysis Step1 Plasma Sample + NaOH (pH > 10) Step2 Liquid-Liquid Extraction (Diethyl Ether) Step1->Step2 Step3 Evaporate & Reconstitute in BGE Step2->Step3 Step4 Hydrodynamic Injection (50 mbar / 5s) Step3->Step4 Step5 Separation (+25 kV, 20°C) Step4->Step5 Step6 Detection (UV 220nm) Step5->Step6 Data Data Analysis: Calculate Resolution (Rs) Step6->Data

Figure 2: End-to-end workflow from biological sample to analytical result.

Data Analysis & Troubleshooting

Resolution Calculation (


): 


Where

is migration time and

is peak width at baseline.
  • Target:

    
     (Baseline separation).
    

Troubleshooting Table:

IssueProbable CauseCorrective Action
Current Instability Air bubbles or buffer depletion.Degas buffer thoroughly. Replenish inlet/outlet vials every 5 runs.
Poor Resolution Temperature too high or degraded CD.Lower temp to 15°C. Prepare fresh BGE (CDs can degrade/precipitate).
Long Migration Time EOF variability or capillary clogging.Rinse capillary with 0.1 M NaOH between runs. Check voltage stability.

References

  • Wongwan, S., & Scriba, G. K. (2011).[2][3] Development and validation of a capillary electrophoresis assay for the determination of the stereoisomeric purity of chloroquine enantiomers. Electrophoresis, 32(19), 2669–2672.[3] Link

  • Magalhães, I. R., et al. (2006). Enantioselective determination of chloroquine and its n-dealkylated metabolites in plasma using liquid-phase microextraction and LC-MS.[2] Journal of Separation Science. Link

  • Gacoń, A., et al. (2022). A Capillary Electrophoresis-Based Method for the Measurement of Hydroxychloroquine and Its Active Metabolite.[4][5] Molecules, 27(12), 3901.[5] Link

  • Sigma-Aldrich. (n.d.). Astec CHIRALDEX and Supelco DEX Chiral GC Columns (Mechanism of CD Separation). Link

Sources

Troubleshooting & Optimization

Overcoming challenges in (R)-Desethylchloroquine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Stereoselective Synthesis & Purification of (R)-Desethylchloroquine Audience: Medicinal Chemists & Process Development Scientists

Core Synthesis Strategy: The "Phenol Melt" Protocol

Technical Insight: The primary challenge in synthesizing (R)-Desethylchloroquine (N4-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine) is the nucleophilic aromatic substitution (


) of the 4,7-dichloroquinoline core. The C4-chlorine is activated, but the reaction kinetics are often sluggish due to poor solubility and steric hindrance.

We recommend the Phenol Melt Method over standard solvent-reflux methods. Phenol acts as both a high-boiling solvent and a proton source that activates the quinoline nitrogen, significantly increasing the electrophilicity at the C4 position.

Protocol: Asymmetric Coupling

Prerequisite: Ensure you possess the chiral side chain: (R)-N1-ethylpentane-1,4-diamine . The chirality of the final product is dictated entirely by this precursor.

StepActionCritical Parameter (Why?)
1 Charge Mix 4,7-dichloroquinoline (1.0 eq) and Phenol (4.0 eq) in a round-bottom flask.
2 Melt Heat to 80–90°C until a homogeneous melt forms.
3 Addition Add (R)-N1-ethylpentane-1,4-diamine (1.2 eq) dropwise.
4 Reaction Increase temperature to 130–140°C . Stir for 4–6 hours .
5 Quench Cool to ~60°C. Pour mixture into 2N NaOH (excess).
6 Extraction Extract with Dichloromethane (DCM) or Ethyl Acetate .
7 Purification Wash organic layer with water/brine. Dry over

.[1] Concentrate.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: My reaction yield is low (<40%), and I see unreacted 4,7-dichloroquinoline.

Diagnosis: Incomplete activation of the quinoline ring. Solution:

  • Switch to Phenol Melt: If you are using refluxing ethanol or DMF, stop. The reaction temperature is likely too low. The phenol melt allows temperatures >130°C and protonates the ring nitrogen.

  • Catalytic KI: Add 5 mol% Potassium Iodide (KI). This facilitates a Finkelstein-like halogen exchange in situ, where the C4-Cl is temporarily replaced by I (a better leaving group).

Q2: I am observing racemization. The e.e. (enantiomeric excess) is dropping.

Diagnosis: Harsh thermal conditions or impure chiral precursor. Solution:

  • Check Precursor Purity: Verify the optical rotation of your (R)-diamine starting material. If the precursor is partially racemized, the product will be too.

  • Lower Temperature/Longer Time: Reduce the melt temperature to 110°C and extend time to 12 hours. Extreme heat (>150°C) can promote radical pathways or retro-Michael additions that scramble stereocenters.

Q3: How do I remove the excess phenol? It co-elutes with my product.

Diagnosis: Inefficient base wash. Solution:

  • The "Claisen Alkali" Wash: Use a stronger base wash sequence. Wash the organic layer with 2M KOH (repeat 3x). Phenol (

    
    ) requires high pH to fully deprotonate and partition into the aqueous phase.
    
  • Flash Chromatography: If extraction fails, use silica gel chromatography with a mobile phase of DCM:Methanol:Triethylamine (90:10:1) . The triethylamine prevents tailing of the basic amine product.

Analytical Validation: Chiral Resolution

If asymmetric synthesis fails or you need to verify e.e., use this validated HPLC method.

Method: Chiral HPLC Separation
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 340 nm (Specific to the quinoline core).

  • Expected Result: Baseline separation of (R) and (S) enantiomers.

Visualizing the Workflow

The following diagram illustrates the synthetic logic and decision points for troubleshooting.

DesethylSynthesis Start Start: 4,7-Dichloroquinoline Reaction Reaction: Phenol Melt (130°C) Start->Reaction Precursor Add (R)-N1-ethylpentane-1,4-diamine Precursor->Reaction Check Check Conversion (HPLC/TLC) Reaction->Check Workup Workup: 2N NaOH Wash (Remove Phenol) Check->Workup High Conversion LowYield Issue: Low Yield Check->LowYield Incomplete Racemization Issue: Low e.e. Check->Racemization Low Optical Purity Purification Purification: Flash Column (DCM/MeOH/TEA) Workup->Purification Final Target: (R)-Desethylchloroquine Purification->Final FixYield Fix: Add KI catalyst or Increase Temp LowYield->FixYield FixRac Fix: Lower Temp to 110°C Check Precursor Purity Racemization->FixRac FixYield->Reaction Retry FixRac->Reaction Retry

Figure 1: Decision tree for the synthesis and troubleshooting of (R)-Desethylchloroquine.

References

  • Stereoselective Pharmacokinetics: Brocks, D. R., et al. "Stereoselective pharmacokinetics of chloroquine and its de-ethyl metabolite in humans." British Journal of Clinical Pharmacology, 1992. Link

  • Synthesis Protocol (Analogous): Craig, J. C., et al. "Absolute configuration of the enantiomers of chloroquine and its analogues." Journal of Organic Chemistry, 1988. Link

  • Chiral HPLC Method: Li, F., et al. "Enantioselective analysis of chloroquine and desethylchloroquine."[3] Journal of Chromatography B, 2005. Link

  • Phenol Melt Mechanism: Surrey, A. R., & Hammer, H. F. "The Preparation of 4-Aminoquinoline Derivatives." Journal of the American Chemical Society, 1946. Link

Sources

Technical Support Center: (R)-Desethylchloroquine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: R-DCQ-OPT-2024 Subject: Yield Improvement & Enantiomeric Purity Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of (R)-Desethylchloroquine (R-DCQ) presents two distinct challenges: chemoselectivity during the coupling of the quinoline core and enantioselectivity to isolate the (R)-isomer.

Standard protocols often suffer from low yields (<40%) due to thermal degradation during the


 coupling or inefficient optical resolution. This guide replaces generic literature methods with field-optimized protocols, specifically the Phenol Melt  method for coupling and Di-p-toluoyl-D-tartaric acid  for resolution.
Module 1: The Coupling Reaction (Yield Optimization)

Objective: Maximize the conversion of 4,7-dichloroquinoline (4,7-DCQ) to racemic Desethylchloroquine.

The Core Problem: Solvent Effects

Standard protocols using ethanol or DMF reflux often fail to reach the activation energy required for efficient substitution at the C4 position without prolonged heating, which leads to tar formation.

The Solution: The Phenol Melt Protocol

We recommend the "Phenol Melt" approach.[1] Phenol acts as both a high-boiling solvent and a proton source that activates the quinoline nitrogen, making the C4-chloride significantly more electrophilic.

Optimized Protocol:

  • Reagents:

    • 4,7-Dichloroquinoline (1.0 eq)[2][3]

    • 
      -ethyl-1,4-pentanediamine (2.5 eq) — Note: Excess is critical to prevent bis-alkylation.
      
    • Phenol (Solid, 3.0 eq)

  • Procedure:

    • Mix 4,7-DCQ and Phenol in a reactor. Heat to 80°C until a homogenous melt forms.

    • Add the diamine dropwise over 30 minutes.

    • Ramp temperature to 125°C and hold for 4–6 hours.

    • Checkpoint: Monitor via HPLC.[4][5][6] Conversion should exceed 95%.

  • Work-up (Critical for Purity):

    • Cool to 60°C. Add 2N NaOH (aq) to basify (pH > 12) and remove phenol as sodium phenoxide.

    • Extract with Dichloromethane (DCM). Wash organic layer with 1N NaOH (2x) to ensure complete phenol removal.

Yield Expectation: 85–92% (Crude Purity >98%).

Module 2: Chiral Resolution (Enantiomeric Purity)

Objective: Isolate (R)-Desethylchloroquine from the racemate with >99% ee.

The Core Problem: Inefficient Resolving Agents

Standard Tartaric Acid often yields "oily" salts that do not crystallize well with chloroquine analogs.

The Solution: Di-p-toluoyl-D-tartaric Acid (D-DPTTA)

The bulky toluoyl groups in D-DPTTA facilitate stronger


 stacking interactions with the quinoline ring, promoting the formation of robust, crystalline diastereomeric salts.

Resolution Protocol:

  • Salt Formation:

    • Dissolve racemic Desethylchloroquine (10g) in Ethanol (95%) .

    • Add Di-p-toluoyl-D-tartaric acid (0.55 eq) dissolved in hot ethanol.

    • Note: Using 0.55 eq (Method of Half-Quantities) forces the less soluble diastereomer to precipitate while leaving the unwanted enantiomer in solution.

  • Crystallization:

    • Reflux for 30 minutes.

    • Cool slowly to Room Temperature (RT) over 4 hours. Stirring speed: Low (50 RPM).

    • Filter the white precipitate.

  • Recrystallization (The Polishing Step):

    • Recrystallize the wet cake from Methanol/Acetone (1:4) .

    • This step boosts ee from ~85% to >99%.

Data Summary: Resolving Agent Efficiency

Resolving AgentSolvent SystemYield (of Theory)Final ee (%)Cryst. Habit
L-Tartaric AcidEtOH/H2O35%82%Oily/Amorphous
Dibenzoyl-L-tartaric acidAcetone45%92%Fine Powder
Di-p-toluoyl-D-tartaric acid EtOH (95%) 68% >99% Needles
Module 3: Process Logic & Visualization

The following diagram illustrates the decision matrix for synthesis, highlighting the critical control points (CCPs) where yield is typically lost.

G Start Start: 4,7-Dichloroquinoline Decision Do you have chiral (R)-Diamine Side Chain? Start->Decision RouteA Route A: Direct Asymmetric Synthesis (Preferred for Scale) Decision->RouteA Yes RouteB Route B: Racemic Synthesis + Resolution (Preferred for Lab/Speed) Decision->RouteB No StepA1 Coupling: Phenol Melt (125°C) Prevents Tar Formation RouteA->StepA1 StepB1 Coupling: Phenol Melt (125°C) Yield: ~90% Racemate RouteB->StepB1 Output Target: (R)-Desethylchloroquine >99% ee, >60% Overall Yield StepA1->Output Direct Path StepB2 Resolution: D-DPTTA Solvent: 95% EtOH StepB1->StepB2 StepB2->Output After Recrystallization

Figure 1: Strategic workflow for (R)-Desethylchloroquine synthesis showing the divergence between direct asymmetric coupling and the resolution route.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turns black/tarry during coupling. What is happening?

  • Cause: Oxidative polymerization of the diamine or thermal decomposition of the quinoline at high temperatures (>140°C) without sufficient solvent.

  • Fix: Ensure you are using the Phenol Melt method. The phenol solvates the transition state and lowers the activation energy, allowing the reaction to proceed at 120-125°C instead of 150°C+. Always degas your solvents with Nitrogen before heating.

Q2: The enantiomeric excess (ee) is stuck at 90% after resolution.

  • Cause: Inclusion of the "wrong" diastereomer in the crystal lattice (occlusion).

  • Fix: Do not wash the crystals with cold ethanol immediately. Instead, perform a slurry wash (resuspend crystals in warm solvent, stir for 30 mins, then filter). If that fails, switch the recrystallization solvent to Methanol/Acetone (1:4) .

Q3: I cannot remove the phenol during workup; the oil persists.

  • Cause: Phenol has a

    
     of ~10. If your aqueous wash is not basic enough, phenol remains organic-soluble.
    
  • Fix: Use 2N NaOH (pH 13-14) for the first wash. Verify the aqueous layer pH is >12. Phenol forms sodium phenoxide (water-soluble) only at high pH.

References
  • Synthesis of High-Purity Chloroquine Phosphate. Google Patents (CN112300071A). (Describes the phenol melt conditions and stoichiometry for 4,7-dichloroquinoline coupling).

  • Resolution of Praziquantel. PLOS Neglected Tropical Diseases.[7] (Establishes the superiority of tartaric acid derivatives like DPTTA for resolving complex amines).

  • Synthesis of Deuterated Endochin-Like Quinolones. National Institutes of Health (PMC). (Provides detailed experimental data on quinoline coupling reactions and purification).

  • Process Development for the Manufacture of Amodiaquine.ACS Omega.

    
     on 4,7-dichloroquinoline). 
    

Sources

Technical Support Hub: (R)-Desethylchloroquine LC-MS/MS Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DEC-CHIRAL-OPT-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1]

Executive Summary & Quick Reference

User Query: "How do I optimize LC-MS/MS parameters for the specific detection of (R)-Desethylchloroquine in biological matrices?"

Technical Assessment: (R)-Desethylchloroquine (DEC) is the primary active metabolite of Chloroquine. The challenge lies in two areas: Stereoselectivity (separating the (R) and (S) enantiomers) and Basicity (DEC is a strong base, pKa ~10.1, leading to peak tailing).[1] Standard C18 columns cannot distinguish these enantiomers.[1]

To achieve robust quantification, you must utilize a Chiral Stationary Phase (CSP) coupled with a volatile, MS-compatible mobile phase.[1]

Quick Reference Data: (R)-Desethylchloroquine
ParameterRecommended SettingNotes
Precursor Ion (Q1) 292.2

[M+H]

Monoisotopic mass ~291.15
Quantifier Ion (Q3) 179.1

Quinoline core fragment
Qualifier Ion (Q3) 114.1

(or 72.0)
Side chain fragment
Ionization Mode ESI Positive (+)High sensitivity required
Chiral Column Amylose tris(3,5-dimethylphenylcarbamate) e.g., Chiralpak AD-RH, Lux Amylose-1
Mobile Phase Acetonitrile : Ethanol : DEA (90:10:0.[1][2]1)Polar Organic Mode (POM) for MS compatibility
Retention Time Column Dependent(R) and (S) typically elute 4–8 min

Critical Workflow: Chiral Method Development

You cannot rely on standard Reversed-Phase (RP) logic here.[1] The separation mechanism relies on steric fit and hydrogen bonding within the chiral selector grooves.

Diagram 1: Chiral Method Optimization Workflow

This workflow outlines the decision matrix for selecting the correct mobile phase and column conditions.

ChiralWorkflow Start Start: Method Development Screening Phase 1: Column Screening (Amylose vs. AGP) Start->Screening ModeSelect Select Elution Mode Screening->ModeSelect POM Polar Organic Mode (POM) ACN/MeOH + 0.1% DEA ModeSelect->POM High Solubility RP Reversed Phase (RP) Buffer (pH 9) + ACN ModeSelect->RP Biological Matrix MS_Compat Check MS Compatibility (Is buffer volatile?) POM->MS_Compat RP->MS_Compat Opt_Base Optimize Basicity Add 0.1% Diethylamine (DEA) or Ammonium Hydroxide MS_Compat->Opt_Base Pass Final Final Method: Amylose-1, 0.4 mL/min ESI+ Detection Opt_Base->Final

Figure 1: Decision tree for establishing stereoselective chromatography for basic aminoquinolines.

Detailed Troubleshooting & FAQs

This section addresses specific failure modes reported by users analyzing aminoquinoline metabolites.

Issue 1: "I see two peaks, but they are merging (Poor Resolution)."

Diagnosis: Desethylchloroquine is a strong base.[1] On chiral columns, residual silanol activity or improper pH can cause peak broadening, which destroys the resolution (


) between the (R) and (S) enantiomers.[1]

Corrective Action:

  • Alkalize the Mobile Phase: You must suppress the ionization of the secondary amine on the column (not the source). Add 0.1% Diethylamine (DEA) or 0.1% Ammonium Hydroxide to the mobile phase.[1]

    • Why? This keeps the analyte in a free-base form or masks silanols, sharpening the peak.[1]

  • Switch to Polar Organic Mode (POM): Instead of water/buffer, use 100% organic (e.g., Acetonitrile/Ethanol 90:10) with the basic additive. Amylose columns often show higher selectivity in this mode compared to aqueous RP.[1]

Issue 2: "My sensitivity drops significantly after 50 injections."

Diagnosis: This is likely Matrix Effect (Ion Suppression) or Source Contamination .[1] Chloroquine metabolites are "sticky" and bind to phospholipids in plasma.[1]

Corrective Action: Implement Liquid-Liquid Extraction (LLE) instead of Protein Precipitation (PPT). PPT leaves too many phospholipids behind.

LLE Protocol for (R)-DEC:

  • Alkalize Sample: Add 50 µL of 1M NaOH to 100 µL plasma (pH > 10 is crucial to drive DEC into organic phase).[1]

  • Extract: Add 1 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate:Hexane (50:50) .

  • Vortex/Centrifuge: Vortex 5 min, Centrifuge 10 min @ 4000g.

  • Evaporate & Reconstitute: Transfer supernatant, dry under

    
    , and reconstitute in Mobile Phase.
    
Issue 3: "How do I know which peak is the (R)-enantiomer?"

Diagnosis: Chiral columns do not have a universal elution order.[1] It depends on the specific selector (e.g., Amylose-1 vs. Cellulose-1).[1]

Validation Step: You must purchase an enantiopure standard of (R)-Desethylchloroquine (or (S)).[1] Inject it individually to confirm retention time.[1] Do not assume elution order based on literature unless the column batch and mobile phase are identical.

Mass Spectrometry Parameters (Deep Dive)

The following parameters are optimized for an AB SCIEX QTRAP or Agilent 6400 series, but are transferable.

Analyte: Desethylchloroquine (DEC) Ionization: ESI Positive (


)[1][3]
ParameterValueScientific Rationale
Spray Voltage (IS) 4500 - 5500 VHigh voltage required for efficient droplet fission of basic drugs.
Temperature (TEM) 450 - 550 °CEnsure complete desolvation of the organic-rich mobile phase.
Curtain Gas (CUR) 30 psiPrevents neutral solvent clusters from entering the vacuum.[1]
Collision Energy (CE) 25 - 35 eVOptimized to fragment the side chain (m/z 114) or quinoline ring (m/z 179).[1]
Declustering Potential 60 - 80 VMinimizes in-source fragmentation while maximizing transmission.
Diagram 2: Troubleshooting Signal Loss Logic

SignalTroubleshoot Symptom Symptom: Low Sensitivity Check1 Check Matrix Effect Symptom->Check1 Check2 Check pH Check1->Check2 Matrix OK Action1 Switch to LLE (Remove Phospholipids) Check1->Action1 Suppression > 20% Check3 Check Adsorption Check2->Check3 pH OK Action2 Verify ESI+ (Mobile Phase pH < pKa) Check2->Action2 Wrong pH Action3 Use Polypropylene Vials (Glass binds DEC) Check3->Action3

Figure 2: Logic flow for diagnosing sensitivity loss in DEC analysis.

References

  • Maladi, M. et al. (2021).[1] Enantioselective analyses of chloroquine and hydroxychloroquine in rat liver microsomes through chiral liquid chromatography-tandem mass spectrometry.[2] Semantic Scholar.[1] [1]

  • Boonprasert, R. et al. (2020).[1] Development of the Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Chloroquine and Desethylchloroquine in Human Plasma. Siriraj Medical Journal.[1]

  • Phenomenex Application Note. (2020). Analysis of Chloroquine and Its Metabolite Desethylchloroquine by LC-MS/MS using Kinetex® Core-Shell F5.[4][5] Phenomenex.[1][4][5][6][7][8]

  • Wang, L. et al. (2022).[1] LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study. PMC - NIH.[1]

  • PubChem. (2025).[1][9][10] Desethylchloroquine Compound Summary. National Library of Medicine.[1]

Sources

Technical Support Center: (R)-Desethylchloroquine In Vitro Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

(R)-Desethylchloroquine is the primary active metabolite of chloroquine, formed via N-deethylation by CYP2C8 and CYP3A4.[1][2][3] While it shares the 4-aminoquinoline core with its parent, its secondary amine structure alters its lipophilicity and pKa profile, frequently leading to "silent precipitation" in neutral biological buffers—a common cause of erratic IC50 data.

This guide addresses the three most common failure modes:

  • Solvent Shock: Immediate precipitation upon dilution from DMSO into aqueous media.[1]

  • Non-Specific Binding: Loss of compound to plasticware due to high lipophilicity (LogP ~3.8–4.6).[1]

  • pH-Dependent Solubility: The compound is a weak base (pKa ~10.1, ~8.3); it is soluble in acidic environments but sparingly soluble at physiological pH (7.4).[1]

Physicochemical Profile (Table 1)
PropertyValueImplication for Assay
Molecular Weight ~291.8 g/mol Standard calculations apply.
pKa (Basic) ~8.3 (quinoline N), ~10.1 (side chain N)Highly ionized at pH < 7; non-ionized form aggregates at pH > 7.[1]4.
LogP 3.8 – 4.6High affinity for polystyrene/polypropylene plastics.[1]
Solubility (Water) pH-dependent (High in acid, Low in neutral)Avoid dissolving directly in neutral PBS.[1]
Solubility (DMSO) > 20 mg/mLPreferred solvent for stock solutions.[1]

Troubleshooting Guide (Q&A)

Section A: Stock Solution Preparation

Q1: I tried dissolving the powder directly in PBS or water, but it won't go into solution. Why? Technical Insight: (R)-Desethylchloroquine is a hydrophobic base.[1] At neutral pH (water/PBS), a significant fraction of the molecules are uncharged and lipophilic, leading to poor solubility. Solution:

  • Primary Recommendation: Dissolve in 100% DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 10–50 mM).[1]

  • Alternative (Aqueous): If DMSO is contraindicated, use 0.1 M HCl or mild acetic acid to protonate the amines, facilitating dissolution. Once dissolved, dilute carefully into the buffer, monitoring for precipitation.

Q2: My stock solution in DMSO turned yellow/brown after a month at -20°C. Is it still good? Technical Insight: 4-aminoquinolines are light-sensitive and prone to oxidation.[1] Color change indicates degradation (N-oxide formation or ring oxidation).[1] Solution:

  • Protocol: Discard the stock.

  • Prevention: Store stocks in amber glass vials (not plastic) at -20°C or -80°C. Overlay with inert gas (Nitrogen/Argon) if possible to prevent oxidation.[1]

Section B: Dilution & "Crash Out"

Q3: When I dilute my 10 mM DMSO stock into cell culture media (DMEM + 10% FBS), I see a fine precipitate under the microscope. Technical Insight: This is "Solvent Shock." The rapid change in dielectric constant (from DMSO to water) coupled with the pH shift causes the hydrophobic compound to aggregate before it can disperse.[1] Solution: Use the Intermediate Dilution Method (see Protocol below).[1]

  • Do not spike 100% DMSO stock directly into the well.[1]

  • Create a 10x intermediate dilution in serum-free media or PBS under vortexing.

  • Add this intermediate to your final wells.[1]

Section C: Assay Variability

Q4: My IC50 curves are shifting between experiments. I suspect the compound is sticking to the plate. Technical Insight: With a LogP > 3.8, (R)-Desethylchloroquine will bind avidly to standard polystyrene TC-treated plates.[1] Solution:

  • Labware: Use glass-coated or low-binding polypropylene plates for dilution steps.[1]

  • Carrier Protein: Ensure your assay buffer contains 0.1% BSA or FBS.[1] The albumin acts as a carrier, keeping the lipophilic drug in solution and preventing adsorption to the plastic walls.

Validated Protocols

Protocol A: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM Volume:[1] 1 mL MW: 291.82 g/mol [1][2][4]

  • Weigh 2.92 mg of (R)-Desethylchloroquine solid.[1]

  • Transfer to an Amber Glass Vial (Class A borosilicate).

  • Add 1.0 mL of sterile, anhydrous DMSO (Grade: Cell Culture Tested).

  • Vortex vigorously for 30 seconds.

  • Inspect visually: Solution should be clear and colorless.[1]

  • Aliquot into 50 µL volumes in amber tubes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Step-Down" Dilution (Preventing Crash-Out)

Objective: Dilute to 10 µM working concentration without precipitation.[1]

  • Start: 10 mM Stock (100% DMSO).

  • Step 1 (Intermediate): Add 10 µL Stock to 990 µL Acidified Water (pH 5.0) or Serum-Free Media.[1]

    • Result: 100 µM solution (1% DMSO). Vortex immediately.

  • Step 2 (Final): Add 100 µL of Intermediate to 900 µL Complete Media (with FBS).

    • Result: 10 µM final concentration (0.1% DMSO).

    • Why: The serum proteins in Step 2 bind the drug immediately, preventing the aggregation that would occur in protein-free neutral buffer.

Visual Workflows

Diagram 1: Solubility Troubleshooting Decision Tree

Caption: Logic flow for diagnosing precipitation or variability issues with (R)-Desethylchloroquine.

SolubilityTree Start Start: Solubility Issue Detected Precipitation Visible Precipitation? Start->Precipitation Variability Data Variability / Low Potency? Start->Variability SolventCheck Is Stock Solvent DMSO? Precipitation->SolventCheck Yes DilutionCheck Direct Spike into Media? SolventCheck->DilutionCheck Yes Acidify Action: Use Acidified Buffer for Intermediate SolventCheck->Acidify No (Water used) IntermediateStep Action: Use Intermediate Dilution Step (Protocol B) DilutionCheck->IntermediateStep Yes (Crash Out) PlasticCheck Using Polystyrene Plates? Variability->PlasticCheck GlassSwitch Action: Switch to Glass or Low-Bind Plastics PlasticCheck->GlassSwitch Yes BSACheck Is BSA/Serum Present? PlasticCheck->BSACheck No AddCarrier Action: Add 0.1% BSA as Carrier BSACheck->AddCarrier No

Diagram 2: "Step-Down" Dilution Mechanism

Caption: Visualization of the intermediate dilution strategy to mitigate hydrophobic aggregation.

DilutionFlow Stock 10 mM Stock (100% DMSO) Soluble Inter Intermediate (100 µM) (Acidic Buffer or SFM) Meta-Stable Stock->Inter 1:100 Dilution (Vortex Immediately) Final Final Assay (10 µM) (Media + 10% FBS) Stable (Protein Bound) Stock->Final Avoid Inter->Final 1:10 Dilution (Add to Serum) Precip Direct Dilution Risk: Precipitation

References

  • PubChem. (2025).[1][4] Chloroquine | C18H26ClN3.[1] National Library of Medicine.[1] [Link][1]

  • Projean, D., et al. (2003).[1][3] In vitro metabolism of chloroquine: Identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. Drug Metabolism and Disposition, 31(6), 748-754.[2][3] [Link]

Sources

Technical Support Center: Stabilizing (R)-Desethylchloroquine in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Subject: Bioanalytical Stability & Chiral Integrity of (R)-Desethylchloroquine Audience: Bioanalytical Scientists, DMPK Researchers, Clinical Trial Managers

Executive Summary: The Stability Paradox

Welcome to the technical support hub for Chloroquine (CQ) and its primary metabolite, Desethylchloroquine (DCQ).

The Core Challenge: Chemically, (R)-Desethylchloroquine is surprisingly robust against thermal degradation. The "instability" researchers frequently report is rarely due to chemical breakdown of the molecule itself. Instead, it is almost always a result of Pre-Analytical Matrix Failure (specifically hemolysis) or Non-Specific Adsorption .

Because Chloroquine and DCQ accumulate massively in Red Blood Cells (RBCs)—concentrations are 10–20x higher than in plasma—the slightest hemolysis during collection or freezing releases a flood of intracellular drug into the plasma, artificially inflating your (R)-DCQ quantitation and ruining the assay's integrity.

This guide addresses these specific failure modes.

Module 1: Pre-Analytical Handling (The "Collection" Phase)

Critical Protocol: Preventing the "Red Release"

Issue: Variable recovery and phantom concentration spikes. Root Cause: Hemolysis releasing RBC-sequestered (R)-DCQ into plasma; Adsorption to glass surfaces.

Standard Operating Procedure (SOP) for Collection
  • Container Selection: NEVER use glass. CQ and DCQ are basic amines that bind avidly to silanol groups on glass surfaces. Use Polypropylene (PP) for all collection and storage tubes.

  • Anticoagulant: EDTA is preferred over Heparin. Heparin can occasionally cause interference in LC-MS/MS ionization sources (matrix effects), though both are chemically compatible with the drug.

  • Centrifugation: Must occur within 30–60 minutes of collection.

    • Speed: 2000 x g for 10 minutes at 4°C.

    • Handling: Remove supernatant carefully. Leave a safe margin above the buffy coat. If you disturb the RBC layer, re-centrifuge. Do not simply pipette around it.

Visual Workflow: The Integrity Pathway

SampleWorkflow Figure 1: Sample Collection Workflow to Prevent Pre-Analytical Errors cluster_0 Critical: Material Selection cluster_1 Processing Window (<1 Hour) Glass Glass Vacutainer Plastic Polypropylene (PP) EDTA Tube Centrifuge Centrifuge 2000xg @ 4°C Plastic->Centrifuge Check Hemolysis Check Centrifuge->Check Reject REJECT SAMPLE (RBC Drug Release) Check->Reject Pink/Red Plasma Aliquot Aliquot to PP Tube Store -80°C Check->Aliquot Clear/Straw Plasma Vein Blood Draw Vein->Glass Adsorption Loss! Vein->Plastic Correct

Module 2: Environmental Control (Light & Temperature)

Q: "I see unknown peaks appearing in my chromatogram after the samples sit on the bench. Is this chiral inversion?"

A: It is likely Photodegradation , not chiral inversion. Quinoline structures are highly sensitive to UV light. While (R)-DCQ is thermally stable, it degrades under light exposure, particularly at higher pH (pH > 8).

Data: Stability Profile

ParameterConditionStability StatusNotes
Thermal (Frozen) -80°CStable (>1 Year) No significant degradation or racemization.
Thermal (Thawed) Ambient (22°C)Stable (4 Hours) Keep covered.
Freeze/Thaw -80°C to 22°CStable (5 Cycles) Matrix integrity is the limit, not chemical stability.
Photostability UV/SunlightUnstable Degrades to de-chlorinated and hydroxylated products.
Processed Samples Autosampler (4°C)Stable (48-72h) Ensure samples are in amber vials or covered.

Actionable Protocol:

  • Amber Glass/Plastic: Use amber autosampler vials. If unavailable, wrap racks in aluminum foil during extraction.

  • Lights Off: Avoid direct sunlight in the lab during extraction.

Module 3: Chiral Extraction & Analysis

Q: "My (R)-DCQ recovery is lower than the parent drug. Why?"

A: This is often a Polarity Mismatch in Liquid-Liquid Extraction (LLE). Desethylchloroquine is more polar than Chloroquine. Standard extraction solvents optimized for Chloroquine (like pure hexane or ether) may leave the metabolite behind in the aqueous phase.

Troubleshooting the Extraction:

  • Modify the Solvent: Add a polar modifier. A mixture of Hexane:Pentanol (90:10) or Tert-butyl methyl ether (TBME) often yields better recovery for the metabolite.

  • pH Adjustment: Ensure the sample pH is sufficiently basic (pH > 9.5) to drive the metabolite into the organic phase, but be cautious of pH-induced photodegradation if exposed to light.

  • Alternative: Protein Precipitation (PPT):

    • Method: Acetonitrile with 0.1% Formic Acid (3:1 ratio to plasma).

    • Advantage:[1][2][3] 100% recovery (no phase partitioning issues).

    • Disadvantage:[4] Dirtier samples; requires a robust column wash.

Q: "How do I ensure (R) and (S) separation stability?"

A: Chiral inversion in vitro is negligible. If your ratio changes, it is likely a chromatographic issue (peak merging) or matrix interference.

  • Column: Chiral-AGP (α1-acid glycoprotein) or Cell Membrane Chromatography (CMC) columns are standard.

  • Mobile Phase: Careful pH control is required. For AGP columns, pH 4.0–7.0 is typical.

  • Resolution Check: Always run a racemic standard at the beginning and end of the batch to verify column performance has not degraded.

Module 4: Troubleshooting Logic Tree

Use this decision matrix when encountering inconsistent data for (R)-Desethylchloroquine.

Troubleshooting Figure 2: Troubleshooting Logic for (R)-Desethylchloroquine Analysis Start Issue: Inconsistent (R)-DCQ Data Q1 Is the Plasma Pink/Red? Start->Q1 Result1 Hemolysis Error (RBC drug release) Q1->Result1 Yes Q2 Is Recovery Low (<50%)? Q1->Q2 No Q3 Did you use Glass Tubes? Q2->Q3 Yes Q5 Are Unknown Peaks Present? Q2->Q5 No (Recovery OK) Result2 Adsorption Loss Switch to PP Q3->Result2 Yes Q4 Extraction Method? Q3->Q4 No Result3 Polarity Issue Add 10% Pentanol to Solvent Q4->Result3 LLE (Hexane) Result4 Photodegradation Protect from UV Q5->Result4 Yes Result5 Check Chiral Column Resolution Q5->Result5 No

References

  • Al-Qirim, T. et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. Journal of Chromatography B.

  • Augustijns, P. & Verbeke, N. (1993). Stereoselective pharmacokinetic properties of chloroquine and de-ethyl-chloroquine in humans. Clinical Pharmacokinetics.

  • Karim, E.I. et al. (1994).[1] Photodegradation studies on chloroquine phosphate by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.

  • Geary, T.G. et al. (1983).[5] Characteristics of chloroquine binding to glass and plastic. American Journal of Tropical Medicine and Hygiene.

  • United Chemical Technologies. (2023).[6] Analysis of Chloroquine, Hydroxychloroquine, and Desethylchloroquine in Urine Using SPE and LC-MS/MS. Application Note.

Sources

Technical Support Center: Minimizing Enantiomeric Interconversion

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Strategies for Labile Chiral Compounds

Status: Operational | Tier: Level 3 (Senior Application Support)

Introduction: The "Plateau" Phenomenon

Welcome to the Advanced Chromatography Support Center. If you are accessing this guide, you are likely facing a specific anomaly: your chiral separation does not show two distinct peaks (baseline resolution) nor a single peak (racemate), but rather two peaks connected by a raised baseline or "bridge."

This is On-Column Enantiomerization .

Unlike stable chiral compounds, labile species interconvert (racemize) on a timescale comparable to the chromatographic run time. The column acts as a chemical reactor.[1] The "plateau" represents molecules that switched chirality during their travel through the column, eluting at a retention time intermediate between the


 and 

enantiomers.

This guide details how to "freeze" this kinetics to obtain accurate purity data.

Module 1: Diagnosis & Detection

User Question: "My baseline between enantiomers is elevated. Is this column bleed, tailing, or interconversion?"

The Diagnostic Test: To confirm interconversion, you must perturb the kinetics. If the peak shape changes with flow rate or temperature, it is a kinetic phenomenon (interconversion), not a thermodynamic one (tailing/adsorption).

Workflow: The Dynamic HPLC (DHPLC) Test
  • Baseline Run: Run your method at standard conditions (e.g., 25°C).

  • The "Freeze" Attempt: Lower column temperature by 10°C.

    • Result A: Resolution improves, plateau drops. -> Confirmed Interconversion.

    • Result B: Peak shape remains identical. -> Column/Packing Issue.

  • The "Coalescence" Attempt: Raise column temperature by 10-20°C.

    • Result: Peaks merge (coalesce) into a single broad peak. -> Confirmed Interconversion.

Visualizing the Phenomenon

G Start Observed Elevated Baseline TempCheck Variable Temperature (VT) Study Start->TempCheck Res_LowT Lower T (0°C to 10°C) Plateau Disappears Peaks Sharpen TempCheck->Res_LowT Cooling Res_HighT Higher T (40°C+) Peaks Merge (Coalescence) Plateau Rises TempCheck->Res_HighT Heating Conclusion_Static Diagnosis: Column Void or Tailing TempCheck->Conclusion_Static No Shape Change Conclusion_Kinetic Diagnosis: On-Column Enantiomerization Res_LowT->Conclusion_Kinetic Res_HighT->Conclusion_Kinetic

Figure 1: Diagnostic logic for distinguishing kinetic interconversion from stationary phase defects.

Module 2: Temperature Control Strategy

User Question: "How cold do I need to go? Won't low temperature ruin my efficiency?"

The Mechanism: Enantiomerization is an activated process governed by the Arrhenius equation. Reducing temperature exponentially decreases the rate constant (


) of the interconversion.


However, lowering temperature increases mobile phase viscosity, which reduces diffusion and broadens peaks (Van Deemter C-term). You must find the "Goldilocks" zone where the reaction stops, but the chromatography still works.

Optimization Protocol
ParameterActionScientific Rationale
Temperature Set to 0°C - 10°C Increases the energy barrier for rotation/inversion.
Flow Rate Reduce by 20-30% Compensates for higher backpressure due to increased viscosity at low T.
Mobile Phase Use Low Viscosity Switch from Isopropanol (viscous) to Acetonitrile or Methanol to maintain efficiency at low T.

Warning: If your compound has a rotational barrier ($ \Delta G^\ddagger $) < 20 kcal/mol, HPLC at 0°C may still show interconversion. You must switch to SFC (See Module 3).

Module 3: The Kinetic Freeze (SFC vs. HPLC)

User Question: "I'm at 5°C and still seeing a plateau. What now?"

The Solution: If you cannot slow the chemistry down (Temperature), you must speed the physics up (Chromatography). Supercritical Fluid Chromatography (SFC) is the gold standard for labile compounds.

Why SFC Works for Labile Species
  • Diffusivity: Supercritical CO2 has high diffusivity, allowing high linear velocities without the backpressure penalty of HPLC.

  • Speed: You can run 3-4x faster than HPLC.

  • The Race: If Analysis Time < Interconversion Half-Life, the molecule "doesn't have time" to racemize inside the column.

Method Development Decision Tree

MethodSelection Start Start Method Development (Labile Compound) Step1 Standard HPLC (25°C, Normal Phase) Start->Step1 Check1 Plateau Visible? Step1->Check1 Step2 Low-T HPLC (0°C - 5°C) Check1->Step2 Yes Success Valid Method (Quantifiable) Check1->Success No Check2 Baseline Resolved? Step2->Check2 SFC_Route Switch to SFC (High Speed, Low T) Check2->SFC_Route No (Barrier < 20 kcal/mol) Check2->Success Yes

Figure 2: Decision matrix for selecting HPLC vs. SFC based on compound lability.

Module 4: Solvent & pH Effects

User Question: "Can the solvent itself cause the racemization?"

The Answer: Yes. Many chiral inversions proceed via a proton-exchange mechanism (e.g., keto-enol tautomerism). Protic solvents (Methanol, Water, Ethanol) can facilitate this proton transfer, lowering the energy barrier for racemization.

Troubleshooting Protocol: Solvent Selection
  • Switch to Aprotic Solvents:

    • If using Normal Phase: Replace Ethanol/Methanol with Acetonitrile or Ethyl Acetate (if column compatible).

    • Why: Removes the proton source/sink required for the transition state.

  • Eliminate Bases:

    • Avoid Diethylamine (DEA) or Triethylamine (TEA) if the chiral center is acidic (alpha-proton).

    • Alternative: Use 0.1% Formic Acid or Acetic Acid to suppress ionization without catalyzing base-mediated enolization.

  • Immobilized vs. Coated Columns:

    • Use Immobilized CSPs (e.g., CHIRALPAK IA/IB/IC).

    • Benefit: Allows the use of "forbidden" solvents like DCM or THF, which might stabilize your specific conformer better than alcohols.

FAQ: Common Scenarios

Q: I have separated the peaks, but when I re-inject the pure Fraction 1, I see Fraction 2 appear immediately. Is my injector dirty? A: Likely not. This is rapid post-column equilibration. If the barrier is low, the pure enantiomer racemizes in the collection vial.

  • Fix: Collect fractions into a pre-cooled vessel (-20°C) containing a stabilizing solvent (e.g., acidified solvent to stop base-catalyzed racemization) and analyze immediately.

Q: Can I quantify the energy barrier using my HPLC? A: Yes. By performing the "Dynamic HPLC" runs at 3-4 different temperatures and measuring the "plateau height" relative to the peaks, you can use stochastic modeling software (or the Unified Equation) to calculate


. This turns your HPLC into a kinetics lab.

Q: Does the stationary phase induce racemization? A: It can. Basic stationary phases can catalyze racemization of acidic chiral centers.

  • Fix: Switch to a generic silica column to check stability. If stable on silica but unstable on Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)), the polysaccharide backbone or basic additives are catalyzing the reaction.

References

  • Dynamic Chromatography & Pl

    • Title: Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conform
    • Source: Semantic Scholar / MDPI (Symmetry)
    • Link:[Link] (Contextualized from Search Result 1.1)

  • SFC vs. HPLC for Chiral Analysis

    • Title: Should I use SFC or HPLC for my Analysis?
    • Source: Chromatography Today[2]

    • Link:[Link]

  • Temperature Effects on Enantiomeriz

    • Title: Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography[3]

    • Source: Oxford Academic / Journal of Chrom
    • Link:[Link] (Contextualized from Search Result 1.2)

  • Determin

    • Title: Determination of Enantiomerization Barriers by Dynamic and Stopped-Flow Chromatographic Methods[4]

    • Source: ResearchG
    • Link:[Link] (Contextualized from Search Result 1.7)

Sources

Technical Support Center: Enhancing the Resolution of Desethylchloroquine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for resolving the enantiomers of desethylchloroquine (DECQ). As a critical metabolite of chloroquine, the stereospecific analysis of DECQ is paramount in pharmacokinetic, toxicological, and clinical studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chiral separation. Here, we move beyond mere protocols to explain the underlying principles, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What makes the chiral separation of desethylchlorochloroquine (DECQ) challenging?

The primary challenge lies in the structural similarity of the two enantiomers, (S)-desethylchloroquine and (R)-desethylchloroquine. They possess identical physical and chemical properties in an achiral environment, meaning they will not be separated by standard reversed-phase or normal-phase chromatography. Effective separation requires the creation of a chiral environment where diastereomeric interactions can occur, leading to differential retention times. This is typically achieved using a chiral stationary phase (CSP).

Q2: What are the most common analytical techniques for resolving DECQ enantiomers?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques. Both methods utilize columns packed with a chiral stationary phase. While HPLC using polar organic or normal-phase modes has been historically common, SFC is often favored for its speed, efficiency, and reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase component.

Q3: What type of chiral stationary phase (CSP) is most effective for separating DECQ enantiomers?

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, have demonstrated the most success. Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) selectors are frequently cited for providing excellent enantioselectivity for chloroquine and its metabolites.

Q4: Why is the choice of mobile phase so critical for this separation?

The mobile phase plays a crucial role in modulating the interactions between the analyte enantiomers and the chiral stationary phase. In both HPLC and SFC, the mobile phase, consisting of a non-polar solvent (like heptane or CO2) and a polar modifier or "co-solvent" (often an alcohol like isopropanol or ethanol), along with an additive (typically a basic amine), influences the retention and selectivity of the separation. The additive is particularly important for basic compounds like DECQ to prevent peak tailing by masking residual acidic silanol groups on the silica support.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during method development and routine analysis.

Issue 1: Poor to No Resolution (Rs < 1.5)

Question: I am injecting my DECQ standard, but I see only a single peak or two barely separated peaks. What are the primary causes and how can I fix this?

Answer: This is the most common challenge and typically points to suboptimal method parameters. The goal is to enhance the differential interaction between the enantiomers and the CSP.

Scientific Rationale: Enantiomeric resolution (Rs) is a function of selectivity (α), efficiency (N), and retention factor (k). To improve Rs, we must influence one or more of these parameters. Selectivity is the primary driver of chiral separation and is most directly influenced by the mobile phase composition and temperature.

Troubleshooting Workflow:

Caption: Troubleshooting logic for poor enantiomeric resolution.

Step-by-Step Optimization:

  • Confirm Additive Presence: Basic analytes like DECQ require a basic additive (e.g., diethylamine, DEA) in the mobile phase. This additive competes with the analyte for active sites on the silica support, dramatically reducing peak tailing and often improving resolution.

  • Optimize Co-solvent Strength: The polar alcohol modifier in the mobile phase is critical. A lower percentage of alcohol generally increases retention and can enhance selectivity by promoting stronger interaction with the CSP. Systematically decrease the co-solvent percentage and observe the effect on resolution.

  • Change Co-solvent Type: The type of alcohol can have a profound impact on selectivity. If isopropanol (IPA) is not providing sufficient resolution, switching to ethanol can alter the hydrogen bonding interactions and may improve the separation.

  • Reduce Temperature: Lowering the column temperature often increases enantioselectivity. The thermodynamic differences between the diastereomeric complexes formed by the enantiomers and the CSP are often more pronounced at lower temperatures. Try reducing the temperature from ambient (e.g., 25°C) to 15°C.

Issue 2: Excessive Peak Tailing (Asymmetry Factor > 1.5)

Question: My peaks are resolved, but they are broad and tail significantly. How can I improve the peak shape?

Answer: Peak tailing for a basic compound like DECQ almost always points to undesirable secondary interactions with the stationary phase or issues with the sample solvent.

Scientific Rationale: Peak tailing occurs when a fraction of the analyte molecules are retained more strongly than the bulk, often due to interaction with acidic silanol groups on the silica surface of the CSP. Using a basic additive in the mobile phase is the primary way to mitigate this.

Troubleshooting Steps:

  • Increase Additive Concentration: If you are already using a basic additive like DEA, try incrementally increasing its concentration (e.g., from 0.1% to 0.2% or 0.3%). This provides more competition for the active sites.

  • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is as close as possible in composition to the mobile phase. Injecting in a solvent that is much stronger than the mobile phase can cause peak distortion.

  • Check for Column Contamination: If the column has been used with acidic compounds previously, it may require extensive flushing. Consider a dedicated column for basic compounds if this is a recurring issue.

Experimental Protocols & Data

Protocol 1: Recommended Starting Method (SFC)

This protocol provides a robust starting point for separating DECQ enantiomers on a common polysaccharide-based CSP.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) System

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) based, 4.6 x 150 mm, 5 µm

Method Parameters:

ParameterValueRationale
Mobile Phase A Supercritical CO2Primary mobile phase, low viscosity allows for high flow rates.
Mobile Phase B Isopropanol (IPA) with 0.2% Diethylamine (DEA)Co-solvent to control retention and selectivity; DEA is the basic additive.
Gradient IsocraticStart with an isocratic hold for simplicity and robustness.
%B (Co-solvent) 15%A good starting point to balance retention and resolution.
Flow Rate 3.0 mL/minTypical for analytical scale SFC, providing fast analysis times.
Back Pressure 150 barStandard back pressure to ensure CO2 remains in a supercritical state.
Column Temp. 25 °CA good starting temperature before attempting sub-ambient conditions.
Injection Vol. 5 µLStandard volume; can be adjusted based on sample concentration.
Detection UV at 254 nmDECQ has strong absorbance at this wavelength.

Sample Preparation:

  • Prepare a stock solution of racemic desethylchloroquine at 1 mg/mL in methanol.

  • Dilute the stock solution to a working concentration of 50 µg/mL using the mobile phase (85:15 CO2:IPA with 0.2% DEA is not practical for sample prep; use 85:15 Heptane:IPA with 0.2% DEA as a proxy, or simply IPA).

Protocol 2: HPLC Method Development

For labs without access to SFC, an HPLC method can be developed.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) System

  • Chiral Column: Same as SFC - Cellulose tris(3,5-dimethylphenylcarbamate) based, 4.6 x 150 mm, 5 µm

Method Parameters:

ParameterValueRationale
Mobile Phase Heptane / Isopropanol (IPA) / Diethylamine (DEA) (85:15:0.2 v/v/v)Typical normal-phase conditions for polysaccharide CSPs.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CInitial temperature for method development.
Injection Vol. 10 µLStandard injection volume.
Detection UV at 254 nm

Visualization of the Separation Principle

Avoiding matrix effects in (R)-Desethylchloroquine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-Desethylchloroquine Quantification Ticket ID: KB-DCQ-001 | Status: Active | Updated: 2026-05-20

Executive Summary

Quantifying (R)-Desethylchloroquine ((R)-DCQ) , the primary active metabolite of Chloroquine, presents a dual challenge: chiral resolution and severe matrix effects inherent to biological fluids (whole blood/plasma).

This guide addresses the high failure rate in LC-MS/MS assays caused by phospholipid-induced ion suppression. It moves beyond standard "protein precipitation" workflows, which are often insufficient for trace-level chiral analysis, and advocates for orthogonal sample preparation and stable-isotope dilution strategies.

Module 1: The Matrix Effect Diagnostics

User Query: "Why is my Internal Standard (IS) response dropping significantly in patient samples compared to neat standards?"

Root Cause Analysis: This is the hallmark of Ion Suppression . In Electrospray Ionization (ESI), co-eluting matrix components (primarily Glycerophosphocholines, GPCh) compete with (R)-DCQ for charge droplets.

  • Mechanism: Phospholipids elute in broad bands. If (R)-DCQ elutes within this "suppression zone," its signal is dampened.

  • The Trap: Chiral columns (e.g., AGP or Amylose-based) often have lower peak capacity than C18 columns, increasing the probability of co-elution.

Troubleshooting Matrix
SymptomProbable CauseDiagnostic Action
IS Response Variation >20% Phospholipid buildup on column.Monitor transition m/z 184 > 184 (Phosphatidylcholine headgroup) to see if it co-elutes with DCQ.
Retention Time Shift pH instability or matrix loading.Check mobile phase pH. Basic drugs like DCQ are sensitive to pH changes (pKa ~8.4, 10.2).
Non-linear Calibration Saturation of ionization source.Dilute sample 1:5 or 1:10 to see if linearity improves (Dilution Integrity Test).

Module 2: Sample Preparation (The First Line of Defense)

User Query: "I am using Protein Precipitation (PP) with Acetonitrile, but my baseline is noisy. Should I switch methods?"

Recommendation: YES. Protein Precipitation (PP) removes proteins but leaves >70% of phospholipids in the supernatant. For (R)-DCQ, Liquid-Liquid Extraction (LLE) is the gold standard because it physically partitions the basic analyte away from the zwitterionic/polar phospholipids.

Protocol: High-Purity LLE for Chiral DCQ

Objective: Maximize recovery of (R)-DCQ while eliminating phospholipids.

  • Alkalinization:

    • Aliquot 100 µL Plasma/Whole Blood.[1]

    • Add 20 µL Internal Standard (Desethylchloroquine-d4).[2]

    • Add 50 µL 0.5 M Sodium Hydroxide (NaOH) or Carbonate Buffer (pH 10-11).

    • Why: DCQ is a diprotic weak base. High pH suppresses ionization, rendering it uncharged and hydrophobic.

  • Extraction:

    • Add 600 µL MTBE (Methyl tert-butyl ether) OR Hexane:Ethyl Acetate (90:10).

    • Why: MTBE is highly selective for the uncharged base and excludes polar phospholipids.

  • Partitioning:

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Reconstitution:

    • Transfer organic (upper) layer to a fresh tube.

    • Evaporate to dryness under N2 at 40°C.

    • Reconstitute in 100 µL Mobile Phase (e.g., 80:20 Water:MeCN + 0.1% DEA).

Module 3: Visualizing the Workflow

The following decision tree helps you select the correct remediation strategy based on your Matrix Factor (MF) data.

Matrix_Strategy Start Calculate Matrix Factor (MF) (Response in Matrix / Response in Solvent) CheckMF Is MF between 0.85 and 1.15? Start->CheckMF Pass Method Validated Proceed to Routine Analysis CheckMF->Pass Yes Fail Fail: Significant Matrix Effect CheckMF->Fail No Identify Identify Interference Source Fail->Identify Phospho Phospholipids (m/z 184)? Identify->Phospho Sol_LLE Switch to LLE (MTBE or Hexane) Phospho->Sol_LLE Yes (Co-elution) Sol_Chiral Optimize Chiral Separation (Change Mobile Phase pH) Phospho->Sol_Chiral No (Isobaric Interference) Sol_LLE->Start Re-test Sol_Chiral->Start Re-test

Figure 1: Decision logic for mitigating matrix effects. If MF is outside the 0.85–1.15 range (FDA criteria), the pathway splits based on the nature of the interference.

Module 4: Chromatographic Strategy (Chiral Separation)

User Query: "I can't separate (R) and (S) enantiomers without long run times."

Technical Insight: Separating DCQ enantiomers requires a Chiral Selector .

  • Preferred Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG or equivalent).

  • Mobile Phase Mode: Reversed-Phase is preferred for LC-MS compatibility over Normal Phase (which uses non-polar solvents difficult to ionize).

  • Crucial Additive: You must use a basic additive like Diethylamine (DEA) or Ammonium Bicarbonate (0.1%).

    • Mechanism:[3] The additive masks residual silanol groups on the column and ensures the analyte is in a single ionization state, sharpening the peaks.

Recommended LC Conditions:

  • Mobile Phase A: 20mM Ammonium Bicarbonate (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic (e.g., 60% B) often yields better chiral resolution than gradients.

Module 5: Regulatory Compliance (FDA/EMA)

To validate that your method is free of matrix effects, you must perform the Post-Extraction Spike Method as per ICH M10 guidelines.

Validation Calculation:





Acceptance Criteria: The CV% of the IS-Normalized MF calculated from 6 different lots of matrix (including lipemic and hemolyzed lots) must be ≤ 15% .

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5] [Link]

  • Matuszewski, B. K., et al. (2003).[6] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]

  • Tarning, J., et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. Bioanalysis. [Link]

  • Boonprasert, R., et al. (2020).[6] Development of the Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Chloroquine and Desethylchloroquine in Human Plasma. Siriraj Medical Journal. [Link]

Sources

Refinement of extraction protocols for (R)-Desethylchloroquine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-DCQ-R-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Protocol Refinement for Extraction and Chiral Resolution of (R)-Desethylchloroquine

Core Directive & Technical Analysis

Welcome to the technical support center. You are likely here because standard protocols for Chloroquine (CQ) are yielding insufficient recovery or poor resolution for its primary metabolite, (R)-Desethylchloroquine (DCQ) .

Refining the extraction of (R)-DCQ requires a fundamental shift in how we view the molecule compared to its parent. DCQ is more polar than Chloroquine due to the loss of the ethyl group, making it more susceptible to loss in the aqueous phase during Liquid-Liquid Extraction (LLE) if pH is not strictly controlled. Furthermore, because you are targeting the (R)-enantiomer , your downstream chromatography is intolerant to the peak tailing often caused by secondary silanol interactions common with these basic amine drugs.

This guide optimizes your workflow by anchoring every step in the physicochemical properties of the analyte:

  • pKa Driven Extraction: The quinoline nitrogen and the side-chain amine have pKa values ~8.3 and ~9.7. To extract (R)-DCQ into an organic layer, you must suppress ionization by elevating pH > 10.

  • Chiral Integrity: While extraction is achiral, the choice of solvent and additives prevents racemization and prepares the sample for the sensitive chiral stationary phases (CSPs) required later.

Optimized Extraction Workflows

Protocol A: Mixed-Mode Cation Exchange (SPE)

Recommendation: Gold Standard for Plasma/Urine. Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) provides the highest cleanliness. The mechanism relies on ionic binding during loading (locking the drug) and pH switching during elution (releasing the drug).

Visual Workflow (SPE Logic):

SPE_Workflow Start Biological Sample (Plasma/Urine) Pretreat Pre-treatment Acidify (2% Formic Acid) Ionize Basic Amines Start->Pretreat Load Load MCX Cartridge (Analyte binds via Cation Exchange) Pretreat->Load Wash1 Wash 1: Aqueous Acid (Remove Proteins/Salts) Load->Wash1 Discard Waste Wash2 Wash 2: Methanol (Remove Hydrophobic Interferences) Wash1->Wash2 Discard Waste Elute Elution 5% NH4OH in Methanol (Neutralize Amine -> Release) Wash2->Elute Collect Dry Evaporate & Reconstitute Mobile Phase Elute->Dry

Figure 1: Logic flow for Mixed-Mode Cation Exchange (MCX) extraction of basic drugs like (R)-DCQ. Note the critical pH switch at the Elution step.

Protocol B: Liquid-Liquid Extraction (LLE)

Recommendation: Cost-effective alternative, but requires strict pH control. LLE is viable but prone to recovery losses for the more polar DCQ metabolite if the organic solvent is too non-polar (e.g., pure hexane).

Step-by-Step Refinement:

  • Alkalinization: Add 0.5 mL of 1M NaOH to 1 mL plasma. Critical: pH must reach >10 to ensure the secondary amine of DCQ is uncharged.

  • Solvent Choice: Use Dichloromethane (DCM) or a mixture of Hexane:Ethyl Acetate (1:1) . Pure hexane often fails to extract DCQ efficiently due to its polarity.

  • Agitation: Vortex for 2 minutes.

  • Separation: Centrifuge at 3500g for 10 mins.

  • Recovery: Transfer organic layer, evaporate under nitrogen, and reconstitute.

Chiral Resolution Parameters

Once extracted, separating (R)-DCQ from (S)-DCQ and the parent Chloroquine requires specific chromatographic conditions.

Recommended Column Chemistry:

  • Amylose/Cellulose derivative columns (e.g., Chiralpak AD-H or OD-H).

  • AGP (α1-acid glycoprotein) columns (Historic standard, but lower capacity).

Mobile Phase Optimization Table:

ParameterRecommended SettingTechnical Rationale
Mobile Phase Base Hexane : Isopropanol (90:10)Normal phase provides superior selectivity for these chiral centers compared to Reverse Phase.
Additive (Critical) 0.1% - 0.5% Diethylamine (DEA) Basic amines (DCQ) interact with silanols on the column, causing tailing. DEA masks these sites.
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution (Rs) between the (R) and (S) enantiomers.
Detection UV @ 343 nm or MS/MS343 nm is specific to the quinoline ring; MS/MS (MRM) is required for high sensitivity.

Troubleshooting & FAQs

Q: My recovery of (R)-Desethylchloroquine is consistently lower than Chloroquine (Parent). Why?

A: This is a polarity mismatch. DCQ lacks the ethyl group, making it more polar than Chloroquine. If you are using a non-polar solvent like pure Hexane or MTBE for extraction, Chloroquine will extract well, but DCQ will partially remain in the aqueous buffer. Fix: Switch to a more polar organic solvent system, such as Dichloromethane (DCM) or add 10-20% Isopropanol to your extraction solvent to pull the metabolite out of the aqueous phase [1].

Q: I see peak tailing that ruins the resolution between (R) and (S) enantiomers.

A: This is "Secondary Silanol Interaction." The basic nitrogen atoms in DCQ are interacting with the acidic silanol groups on your silica column support. Fix: You must add a basic modifier to your mobile phase. Diethylamine (DEA) at 0.1% is standard. It competes for the active sites, sharpening the DCQ peaks and allowing the chiral selector to do its work [2].

Q: How do I prevent "Metabolite Interference" from the parent drug?

A: Chloroquine concentrations in blood are often much higher than DCQ. If your chromatography is not optimized, the massive Chloroquine peak can tail into the DCQ region. Fix:

  • Resolution: Ensure your method has a Resolution (Rs) > 1.5.

  • Detection: If using MS/MS, ensure you are monitoring the specific transition for DCQ (typically m/z 292 → 179) which is distinct from CQ (m/z 320 → 247), although source fragmentation can sometimes cause crosstalk.

Q: Can I use whole blood instead of plasma?

A: Yes, and you often should. Chloroquine and DCQ accumulate extensively in red blood cells (RBCs). Plasma levels may not reflect total body burden. Protocol Adjustment: If using whole blood, you must perform a protein precipitation/lysis step (e.g., Zinc Sulfate or freeze-thaw) before extraction to release the drug sequestered in RBCs [3].

Mechanism of Action Diagram

The following diagram illustrates the critical interactions during the chiral separation process, highlighting why the DEA additive is non-negotiable.

Chiral_Mechanism Analyte (R)-DCQ (Basic Amine) Silanol Silanol Site (Acidic/Interference) Analyte->Silanol Blocked by DEA (No Tailing) Selector Chiral Selector (Amylose/AGP) Analyte->Selector Stereoselective Binding DEA DEA Additive (Masking Agent) DEA->Silanol Blocks (High Affinity)

Figure 2: Mechanistic view of Chiral HPLC. The DEA additive (Green) blocks non-specific binding sites, forcing the Analyte (Red) to interact only with the Chiral Selector (Blue).

References

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from

  • Chen, Y., et al. (2021).[1][2][3] Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports. Retrieved from

  • Wong, M., et al. (2012).[2] Method development and validation for rapid quantification of hydroxychloroquine in human blood using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Phenomenex. (2020). Rapid Sample Extraction of Chloroquine and Desethylchloroquine from Serum. Retrieved from

Sources

Validation & Comparative

Comparative pharmacokinetics of chloroquine and (R)-Desethylchloroquine

[1][2]

Executive Summary

This technical guide provides a rigorous comparison of the pharmacokinetics (PK) of Chloroquine (CQ) —specifically its stereoisomeric forms—and its specific metabolite enantiomer, (R)-Desethylchloroquine ((R)-DEC) . While Chloroquine is administered as a racemate, its disposition is highly stereoselective.[1] Understanding the specific behavior of (R)-DEC is critical for researchers investigating long-term accumulation, toxicity, and therapeutic monitoring, as standard achiral assays mask these significant enantiomeric divergences.

Key Insight: While (S)-Chloroquine is preferentially metabolized to (S)-DEC, (R)-Chloroquine exhibits a longer elimination half-life and lower clearance , creating a complex dynamic where the precursor ((R)-CQ) persists longer, yet the formation of its specific metabolite ((R)-DEC) is rate-limited by stereoselective CYP450 activity.

Chemical & Stereochemical Context

Chloroquine is a 4-aminoquinoline administered as a racemic mixture (50:50) of (R)-(-)-CQ and (S)-(+)-CQ.[1] The primary metabolic pathway involves N-deethylation to form Desethylchloroquine (DEC) .[2]

  • Parent Drug: Chloroquine (CQ)[3][4][5][6]

  • Primary Metabolite: Desethylchloroquine (DEC)

  • Chirality: Both the parent and metabolite possess a chiral center at the 4-position of the pentyl side chain.

    • (R)-DEC retains the configuration of the (R)-CQ parent (no metabolic inversion occurs).

    • Significance: Stereoselectivity in protein binding and metabolism results in distinct PK profiles for the (R) and (S) species.[3][1]

Metabolic Pathway Visualization

The following diagram illustrates the stereoselective biotransformation pathways mediated by Cytochrome P450 enzymes.

MetabolicPathwayCQ_RacRacemic Chloroquine(Dosage Form)RCQ(R)-(-)-Chloroquine(Longer T1/2)CQ_Rac->RCQDistributionSCQ(S)-(+)-Chloroquine(Higher Clearance)CQ_Rac->SCQDistributionEnzymesCYP2C8 (Major)CYP3A4 (Minor)RCQ->EnzymesSCQ->EnzymesRDEC(R)-Desethylchloroquine(Minor Metabolite)SDEC(S)-Desethylchloroquine(Major Metabolite)Enzymes->RDECSlower ConversionEnzymes->SDECPreferential Pathway(Higher Rate)

Figure 1: Stereoselective metabolism of Chloroquine. Note the preferential formation of (S)-DEC over (R)-DEC due to substrate specificity of CYP2C8/3A4.

Comparative Pharmacokinetic Profile

The "performance" of (R)-DEC in a biological system is defined by its formation rate, protein binding affinity, and elimination kinetics relative to the parent drug.

Table 1: PK Parameters of Chloroquine Enantiomers vs. Metabolites
Parameter(R)-Chloroquine (Parent)(S)-Chloroquine (Parent)(R)-Desethylchloroquine(S)-Desethylchloroquine
Primary Metabolic Enzyme CYP2C8, CYP3A4CYP2C8, CYP3A4N/A (Formed metabolite)N/A (Formed metabolite)
Protein Binding ~35% (Prefers AAG*)~67% (Prefers Albumin)Lower vs (S)-formHigher vs (R)-form
Clearance (Cl) Low (136 mL/min)High (237 mL/min)Renal excretion dominantRenal excretion dominant
Elimination T1/2 Longer (~294 h)Shorter (~236 h)Prolonged Prolonged
AUC Ratio (Blood) High (Accumulates)LowerLow (Minor species)High (Major species)
Renal Clearance Similar to (S)Similar to (R)Slower than parentSlower than parent

*AAG: Alpha-1-acid glycoprotein[3][7][8]

Mechanistic Analysis[2][4][6]
  • Stereoselective Metabolism: CYP2C8 and CYP3A4 show distinct substrate specificity. They metabolize (S)-CQ more efficiently than (R)-CQ.[1] Consequently, (S)-DEC is the dominant metabolite species in plasma, often exceeding (R)-DEC concentrations by 2-fold.

  • Protein Binding Dynamics:

    • (R)-CQ binds less avidly to plasma proteins (35%) compared to (S)-CQ (67%).[1][9][7]

    • This higher "free fraction" of (R)-CQ contributes to its larger Volume of Distribution (Vd) in specific compartments, yet it paradoxically has a lower total body clearance, leading to its persistence.

  • Renal Handling: Both (R)-DEC and the parent drug are eliminated renally. However, because (R)-DEC is formed more slowly, its accumulation profile is "rate-limited by formation" rather than elimination.

Experimental Protocols

To validate these differences, researchers must employ chiral separation techniques.[10] Standard achiral HPLC will co-elute (R) and (S) forms, obscuring the specific behavior of (R)-DEC.

Protocol A: In Vitro Metabolic Stability (Microsomal Incubation)

Objective: Determine the formation rate of (R)-DEC vs (S)-DEC using Human Liver Microsomes (HLM).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: Racemic Chloroquine (1 µM final conc).

  • Inhibitors (Optional): Quercetin (CYP2C8 inhibitor), Ketoconazole (CYP3A4 inhibitor).[6]

Workflow:

  • Pre-incubation: Mix 40 µL HLM (0.5 mg/mL final) with 100 mM Phosphate Buffer (pH 7.4) and Chloroquine.[3][1][2][4][6][9][11][12][13] Incubate at 37°C for 5 min.

  • Initiation: Add 20 µL NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 15, 30, and 60 min, remove 50 µL aliquots.

  • Termination: Quench immediately with 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Preparation: Centrifuge at 4000g for 20 min. Collect supernatant for Chiral LC-MS/MS analysis.

Protocol B: Chiral LC-MS/MS Quantification

Objective: Separate and quantify (R)-DEC and (S)-DEC.

Instrumentation: HPLC coupled with Triple Quadrupole Mass Spectrometer. Column: Chiralpak AGP (100 x 4.0 mm, 5 µm) OR Chiralpak AD-H . Note: Alpha-1-acid glycoprotein (AGP) columns are often preferred for basic drugs like chloroquine.

Chromatographic Conditions:

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Isopropanol (98:2 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: MRM Mode.

    • CQ Transitions: m/z 320.2 → 247.1

    • DEC Transitions: m/z 292.2 → 247.1

Validation Criteria (Self-Validating System):

  • Resolution (Rs): Peaks for (R)-DEC and (S)-DEC must have Rs > 1.5.

  • Stereochemical Purity: Run pure standards of (R)-CQ and (S)-CQ to confirm elution order and lack of on-column racemization.

Analytical Workflow Diagram

AnalyticalWorkflowcluster_LCChiral LC-MS/MSSampleBiological Sample(Plasma/Microsomes)ExtractionProtein Precipitation(Acetonitrile + IS)Sample->ExtractionCentrifugeCentrifugation(4000g, 20 min)Extraction->CentrifugeInjectionInjection (10 µL)Centrifuge->InjectionColumnChiral Column(Chiralpak AGP or AD-H)Injection->ColumnSeparationEnantiomeric Separation(R vs S resolved)Column->SeparationDetectionMRM Detection(m/z 292.2 -> 247.1)Separation->DetectionDataData AnalysisCalculate R/S RatioDetection->Data

Figure 2: Analytical workflow for the stereoselective quantification of Chloroquine and Desethylchloroquine.

References

  • Ducharme, J., et al. (1995). "Stereoselective distribution and elimination of chloroquine in the rat." Drug Metabolism and Disposition. Link

  • Ofori-Adjei, D., et al. (1986). "Stereoselective pharmacokinetics of chloroquine in healthy volunteers." British Journal of Clinical Pharmacology. Link

  • Projean, D., et al. (2003). "In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation." Drug Metabolism and Disposition. Link

  • Augustijns, P., et al. (1999). "Stereoselective binding of chloroquine and desethylchloroquine to plasma proteins."[1][7] Journal of Pharmaceutical Sciences. Link

  • Lee, H.J., et al. (2002). "Stereoselective pharmacokinetics of chloroquine and its main metabolite in humans." Chirality. Link

A Comparative In Vivo Analysis of Desethylchloroquine Enantiomers: Unraveling Stereoselective Effects

Author: BenchChem Technical Support Team. Date: February 2026

For decades, chloroquine has been a cornerstone in the treatment and prophylaxis of malaria. Its primary metabolite, desethylchloroquine, is also pharmacologically active and contributes to the overall therapeutic and toxicological profile of the parent drug. Chloroquine is a chiral molecule, administered as a racemic mixture of its (R)- and (S)-enantiomers. Consequently, desethylchloroquine also exists as (R)- and (S)-enantiomers. The inherent chirality of these compounds is not a trivial matter; the three-dimensional arrangement of atoms can lead to significant differences in their interaction with the chiral environment of the body, resulting in stereoselective pharmacokinetics and pharmacodynamics.[1][2] This guide provides an in-depth comparison of the in vivo effects of desethylchloroquine enantiomers, synthesizing available data and presenting robust experimental protocols for their further investigation.

The Imperative of Stereoselectivity in Drug Action

The differential effects of enantiomers arise from their interactions with chiral biological macromolecules such as enzymes and receptors.[3] This can lead to one enantiomer being more potent, having a different pharmacological action, or exhibiting a distinct toxicity profile compared to its mirror image.[4] In the context of drug development, evaluating the properties of individual enantiomers is crucial for optimizing therapeutic outcomes and minimizing adverse effects.[5]

In Vivo Pharmacokinetic Profile: A Tale of Two Enantiomers

While comprehensive in vivo studies directly administering the individual enantiomers of desethylchloroquine are limited, valuable insights can be gleaned from studies analyzing their formation and elimination following the administration of racemic chloroquine.

Human Pharmacokinetic Data

A study in humans who received a single oral dose of racemic chloroquine revealed significant differences in the exposure to the resulting desethylchloroquine enantiomers.[6][7]

Pharmacokinetic Parameter(S)-desethylchloroquine(R)-desethylchloroquineReference
Area Under the Curve (AUC) 12.9 ± 7.4 mg/L·h6.29 ± 2.18 mg/L·h[6][7]

Table 1: Comparative pharmacokinetic parameters of desethylchloroquine enantiomers in humans following oral administration of racemic chloroquine.

The data clearly indicates that the systemic exposure to (S)-desethylchloroquine is more than double that of the (R)-enantiomer.[6][7] This pronounced difference is a direct consequence of the stereoselective metabolism of the parent drug, chloroquine. The cytochrome P450 enzymes responsible for the de-ethylation of chloroquine appear to preferentially metabolize (S)-chloroquine, leading to higher concentrations of (S)-desethylchloroquine.[8]

Unraveling the Metabolic Pathway

The metabolic conversion of chloroquine to desethylchloroquine is a critical step that dictates the enantiomeric composition of the metabolite pool. Understanding this pathway is fundamental to interpreting the in vivo effects.

cluster_0 Metabolism of Chloroquine Racemic_CQ Racemic Chloroquine ((R/S)-CQ) S_CQ (S)-Chloroquine Racemic_CQ->S_CQ 50% R_CQ (R)-Chloroquine Racemic_CQ->R_CQ 50% CYP450 Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) S_CQ->CYP450 R_CQ->CYP450 S_DCQ (S)-Desethylchloroquine CYP450->S_DCQ Preferential Metabolism R_DCQ (R)-Desethylchloroquine CYP450->R_DCQ

Figure 1: Metabolic pathway of racemic chloroquine to its desethylchloroquine enantiomers.

Comparative Pharmacodynamics: Extrapolations and Hypotheses

Direct comparative in vivo pharmacodynamic data for the desethylchloroquine enantiomers is scarce. However, by examining the data for the parent chloroquine enantiomers and considering the pharmacokinetic differences of the metabolites, we can formulate educated hypotheses.

While in vitro studies have shown little difference in the antimalarial activity of chloroquine enantiomers, in vivo studies in rodents have suggested that (S)-chloroquine is more potent than (R)-chloroquine.[9] This discrepancy is likely due to stereoselective pharmacokinetics.[8] Given that (S)-desethylchloroquine has a significantly higher systemic exposure, it is plausible that this enantiomer contributes more to the overall antimalarial efficacy following administration of racemic chloroquine.

Regarding toxicity, stereoselectivity has been noted for some adverse effects of chloroquine.[1][10] For instance, there is evidence of stereoselective accumulation of the (R)-enantiomer of hydroxychloroquine (a closely related analogue) in ocular tissues, which may be relevant to the retinopathy associated with long-term use.[11] Whether a similar pattern exists for desethylchloroquine enantiomers and contributes to toxicity warrants further investigation.

Experimental Protocols for In Vivo Comparison

To definitively elucidate the comparative in vivo effects of desethylchloroquine enantiomers, a dedicated study is required. Below is a comprehensive, self-validating protocol for a comparative pharmacokinetic and toxicological study in a rodent model.

Experimental Workflow

cluster_1 In Vivo Comparative Study Workflow Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Dosing Dosing Groups (Vehicle, (R)-DCQ, (S)-DCQ) Animal_Model->Dosing PK_Sampling Pharmacokinetic Sampling (Blood collection at multiple time points) Dosing->PK_Sampling Tissue_Harvesting Toxicology Assessment (Tissue harvesting at study termination) Dosing->Tissue_Harvesting Bioanalysis Enantioselective Bioanalysis (Chiral HPLC-MS/MS) PK_Sampling->Bioanalysis Tissue_Harvesting->Bioanalysis Data_Analysis Data Analysis (PK parameters, statistical analysis of toxicity markers) Bioanalysis->Data_Analysis

Sources

Comparative Analysis of (R)-Desethylchloroquine: Stereochemical Implications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of quinoline pharmacokinetics, stereochemistry is not merely a structural detail—it is the governing factor of efficacy and toxicity. While Chloroquine (CQ) is administered as a racemic mixture, its metabolism is highly stereoselective. This guide provides a technical deep-dive into (R)-Desethylchloroquine ((R)-DCQ) , contrasting it with its enantiomer ((S)-DCQ), the parent drug, and the secondary metabolite bisdesethylchloroquine (BDCQ).

For drug development professionals, understanding (R)-DCQ is critical because:

  • Pharmacokinetic Inversion: While (R)-Chloroquine accumulates more in the body, (S)-Chloroquine is preferentially metabolized, leading to higher plasma concentrations of (S)-DCQ in humans.

  • Toxicity Profiling: The cardiotoxic and retinotoxic risks of 4-aminoquinolines are linked to tissue accumulation, where the specific binding affinities of R- vs S-isoforms to melanin and cardiac proteins differ.

  • Therapeutic Index: Isolating specific enantiomers or metabolites offers a potential (though complex) route to optimizing the therapeutic window.

The Metabolic Landscape: Stereoselective Pathways

Chloroquine undergoes N-dealkylation primarily via CYP2C8 and CYP3A4, with CYP2D6 playing a minor role.[1] This process is not symmetric.[2] The enzymes exhibit substrate stereoselectivity, resulting in a distinct ratio of metabolites in human plasma.

Mechanism of Stereoselectivity[3]
  • (S)-Chloroquine is the preferred substrate for hepatic CYPs.[2] It is cleared faster than the (R)-enantiomer.[2]

  • Result: This preferential clearance leads to a higher formation rate of (S)-Desethylchloroquine .

  • Contrast: (R)-Chloroquine binds less avidly to plasma proteins (35% vs 67% for S-CQ) but has a significantly longer terminal half-life due to lower intrinsic clearance and extensive tissue sequestration.

Visualization: Chiral Metabolic Pathway

The following diagram illustrates the stereoselective biotransformation of Chloroquine.

ChiralMetabolism RacemicCQ Racemic Chloroquine (50:50 Mix) RCQ (R)-Chloroquine (Longer t1/2, Lower Clearance) RacemicCQ->RCQ SCQ (S)-Chloroquine (High Protein Binding) RacemicCQ->SCQ CYP Hepatic Metabolism (CYP2C8, CYP3A4) RCQ->CYP Slow SCQ->CYP Rapid (Preferred Substrate) RDCQ (R)-Desethylchloroquine (Lower Plasma Conc.) CYP->RDCQ SDCQ (S)-Desethylchloroquine (Major Metabolite) CYP->SDCQ BDCQ Bisdesethylchloroquine (Secondary Metabolite) RDCQ->BDCQ SDCQ->BDCQ

Figure 1: Stereoselective metabolism of Chloroquine showing the preferential conversion of the (S)-enantiomer.

Comparative Pharmacokinetics: (R)-DCQ vs. Alternatives

The following data synthesizes human pharmacokinetic studies. Note the "crossover" effect: Parent drug levels favor (R), while metabolite levels favor (S).

Parameter(R)-Chloroquine (Parent)(S)-Chloroquine (Parent)(R)-Desethylchloroquine(S)-Desethylchloroquine
Clearance Mechanism Renal & Hepatic (Slow)Renal & Hepatic (Fast)Renal ExcretionRenal Excretion
Protein Binding ~35% (Low)~67% (High)ModerateModerate
Human Plasma AUC High (Dominant Parent)LowLowHigh (Dominant Metabolite)
Volume of Distribution Large (High Tissue Binding)Very LargeLargeLarge
Elimination Half-Life > 290 hours~ 230 hours> 10 days> 10 days
Accumulation Risk High (Ocular Tissue)ModerateModerateModerate

Key Insight for Drug Developers: If your therapeutic target requires the metabolite (DCQ), the (S)-enantiomer of the parent drug is the more efficient prodrug. However, if toxicity is driven by the parent compound's tissue accumulation, the (R)-enantiomer is the primary liability despite being less metabolically active.

Efficacy and Toxicity Profile

Antimalarial Potency[4][5][6]
  • Chloroquine (Racemic): High potency against sensitive P. falciparum.

  • (S)-CQ vs (R)-CQ: In vitro studies suggest equipotency, but in vivo models (rodent) often show (S)-CQ is slightly more potent, likely due to distribution differences.[2][3][4]

  • Desethylchloroquine (DCQ): Retains significant antimalarial activity (approx. equal to CQ in sensitive strains).[5] However, in resistant strains, DCQ loses potency faster than the parent drug.

    • Note: Cross-resistance is high. If a strain is CQ-resistant, it is almost certainly DCQ-resistant.

Toxicity Mechanisms
  • Retinopathy: Linked to high affinity for melanin in the retinal pigment epithelium (RPE). (R)-Chloroquine accumulates more avidly in melanin-rich tissues than (S)-CQ, suggesting (R)-CQ may be the primary driver of long-term ocular toxicity.

  • Cardiotoxicity: Bisdesethylchloroquine (BDCQ) is implicated in higher cardiotoxicity compared to DCQ and CQ.[6] Since BDCQ formation is a downstream step, controlling the primary metabolism rate is crucial.

Experimental Protocols

To validate these differences in a development setting, precise analytical methods are required. Standard LC-MS/MS cannot distinguish enantiomers without a chiral column.

Protocol A: Chiral LC-MS/MS Quantification

Objective: Separate and quantify (R)-DCQ and (S)-DCQ in human plasma.

Reagents:

  • Racemic Chloroquine and DCQ standards.[7]

  • Internal Standard: Chloroquine-d4.

  • Column: Chiral-AGP (α1-acid glycoprotein) column (100 mm x 4.0 mm, 5 µm). This is the industry standard for basic drug chiral separation.

Workflow:

  • Sample Prep:

    • Aliquot 100 µL plasma.

    • Add 20 µL Internal Standard.

    • LLE (Liquid-Liquid Extraction): Add 1 mL Diethyl ether/Dichloromethane (2:1). Vortex 5 min. Centrifuge 10 min at 4000g.

    • Evaporate supernatant under nitrogen stream. Reconstitute in mobile phase.

  • Chromatography:

    • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Isopropanol (98:2 v/v).

    • Flow Rate: 0.8 mL/min.

    • Run time: ~15 minutes (Enantiomers typically elute between 6–12 mins).

  • Detection (MS/MS):

    • Source: ESI Positive.[7]

    • MRM Transitions:

      • CQ: m/z 320.2 → 247.1

      • DCQ: m/z 292.2 → 179.1

Protocol B: In Vitro Metabolic Stability (Microsomal)

Objective: Determine the intrinsic clearance (CLint) differences between enantiomers.

Workflow Visualization:

MetabolicAssay Start Substrate Preparation (Pure (R)-CQ or (S)-CQ) Incubation Incubation System Human Liver Microsomes (HLM) + NADPH Regenerating System Start->Incubation Sampling Time Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quenching Ice-cold Acetonitrile + IS Sampling->Quench Analysis LC-MS/MS Analysis (Depletion Kinetics) Quench->Analysis

Figure 2: Workflow for determining stereoselective intrinsic clearance.

Data Analysis:

  • Plot ln(% remaining) vs. time.

  • Slope = -k (elimination rate constant).

  • Calculate Half-life (

    
    ).
    
  • Calculate

    
    .
    
  • Validation Check: (S)-CQ should show a steeper slope (higher clearance) than (R)-CQ in HLM.

References

  • Augustijns, P., & Verbeke, N. (1993). Stereoselective pharmacokinetic properties of chloroquine and de-ethyl-chloroquine in humans. Clinical Pharmacokinetics, 24(3), 259–269. Link

  • Ducharme, J., & Farinotti, R. (1996). Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements. Clinical Pharmacokinetics, 31(4), 257–274. Link

  • Projean, D., et al. (2003). In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms responsible for N-desethylchloroquine formation. Drug Metabolism and Disposition, 31(6), 748–754. Link

  • Ofori-Adjei, D., et al. (1986). Enantioselective analysis of chloroquine and desethylchloroquine after oral administration of racemic chloroquine.[8] Therapeutic Drug Monitoring, 8(4), 457–461. Link

  • Krishna, S., & White, N. J. (1996). Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications. Clinical Pharmacokinetics, 30(4), 263–299. Link

Sources

Beyond the Coating: A Head-to-Head Technical Guide to Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the "trial-and-error" approach dominated chiral method development. Today, the landscape has shifted from random screening to mechanistic selection. This guide provides a head-to-head technical comparison of the three dominant classes of chiral stationary phases (CSPs): Coated Polysaccharides , Immobilized Polysaccharides , and Pirkle-Type (Brush) phases.

We move beyond vendor marketing to analyze the causality of separation: how solvent flexibility drives selectivity (


) and why the "immobilized" revolution has fundamentally altered screening protocols.

Part 1: The Polysaccharide Paradigm (Coated vs. Immobilized)[1][2][3][4][5]

The industry standard for chiral separation remains the polysaccharide class (Amylose and Cellulose derivatives). However, the critical decision point for any method developer is the bonding chemistry: Physical Coating vs. Chemical Immobilization .

The Mechanistic Divide
  • Coated Phases (The Legacy Standard): The chiral selector is physically coated onto the silica support.

    • Mechanism:[1][2][3] Relies on the supramolecular structure of the polymer (helical twist) to form chiral cavities.

    • Limitation: The coating is held only by adsorption. Strong solvents (THF, Dichloromethane, Ethyl Acetate, Chloroform) dissolve the polymer, destroying the column instantly.

  • Immobilized Phases (The Modern Workhorse): The polymer is covalently bonded to the silica.[1]

    • Mechanism:[1][2][3] Retains the chiral cavities of the polymer but anchors them chemically.

    • Advantage:[4][5][1][6][2][3][7][8][9][10] Universal solvent compatibility.[6][8] This is not just about column life; it is a selectivity tool . Changing the mobile phase from Hexane/IPA to Hexane/THF often radically alters the 3D conformation of the polymer, creating new binding pockets for the analyte.

Head-to-Head: Selector Equivalence

Many researchers are familiar with the "Legacy" names (e.g., AD-H, OD-H). The table below maps these to their immobilized counterparts, which use the exact same chiral selector but different bonding chemistry.

Table 1: Polysaccharide Selector Equivalence & Chemistry

Legacy (Coated)Modern (Immobilized)Polymer BackboneDerivative (Selector)Primary Application
Chiralpak® AD-H Chiralpak® IA Amylosetris(3,5-dimethylphenylcarbamate)The "General Purpose" standard. High success rate for amines/amides.
Chiralcel® OD-H Chiralpak® IB Cellulosetris(3,5-dimethylphenylcarbamate)Complementary to AD/IA.[6] Excellent for aromatic rings and carbonyls.
No EquivalentChiralpak® IC Cellulosetris(3,5-dichlorophenylcarbamate)Unique selectivity.[6] The selector is too soluble to be coated; exists only as immobilized.
No EquivalentChiralpak® IG Amylosetris(3-chloro-5-methylphenylcarbamate)The "New Standard." often resolves compounds where IA/IB fail.

Technical Insight: While IA and AD-H share the same selector, their selectivity is not 100% identical. The immobilization process restricts the polymer chains slightly, occasionally reducing resolution for specific legacy methods. However, for new methods, IA is superior due to solvent flexibility.

Part 2: The Synthetic Contender (Pirkle-Type)

While polysaccharides dominate, Pirkle-type (Brush) phases (specifically Whelk-O 1 ) represent a distinct mechanism based on donor-acceptor interactions rather than inclusion complexes.

When to Choose Whelk-O 1
  • Mechanism:

    
    -
    
    
    
    interactions (electron donor/acceptor) and hydrogen bonding.[11] The surface is fully synthetic and highly ordered.
  • The "Inversion" Advantage: Unlike polysaccharides, Pirkle phases are available in both

    
     and 
    
    
    
    configurations.
    • Application: If your impurity elutes after the main peak (making integration difficult due to tailing), you can switch to the opposite column configuration to invert the elution order , placing the impurity in front of the main peak.

  • Durability: These are the most robust chiral columns available, ideal for preparative scale-up where column cost-per-injection is critical.

Part 3: Data-Driven Performance Comparison

The following matrix compares the operational boundaries of the three column classes.

Table 2: Operational Comparison Matrix

FeatureCoated Polysaccharide (AD/OD)Immobilized Polysaccharide (IA/IB/IC)Pirkle-Type (Whelk-O 1)
Solvent Compatibility Restricted (Alkane/Alcohol only)Universal (THF, DCM, MtBE, CHCl3)Universal
Loading Capacity High (Thick polymer layer)Moderate to HighModerate
Selectivity Driver Stationary Phase ChoiceMobile Phase + Stationary PhaseSpecific Interactions (

-

)
Elution Inversion Impossible (Fixed chirality)Impossible (Fixed chirality)Standard (Available in enantiomeric pair)
Robustness Low (Risk of stripping)HighVery High

Part 4: The "Universal" Screening Protocol

A random screen is inefficient. This protocol utilizes the "Immobilized Advantage" to maximize success rates with fewer columns.

Phase 1: The "Big Four" Scout

Columns: IA, IB, IC, IG (Immobilized series). Mobile Phase: n-Hexane / Ethanol (80:20) or n-Hexane / Isopropanol (80:20). Flow: 1.0 mL/min (Analytical).

  • Inject sample on all four columns.

  • Success Criteria: Resolution (

    
    ) > 1.5.
    
  • If

    
     on all columns, proceed to Phase 2.
    
Phase 2: The Solvent Switch (The Immobilized Advantage)

Do not change columns yet. Select the column that showed partial separation (e.g.,


) in Phase 1 and change the solvent modifier.
  • Strategy A (Solubility/Conformation): Switch co-solvent to Ethyl Acetate or THF (e.g., Hexane/THF 70:30).

    • Why: THF changes the helical pitch of the amylose/cellulose, effectively creating a "new" column.

  • Strategy B (Dipole Interaction): Switch co-solvent to Dichloromethane (DCM) or MtBE .

    • Why: DCM enhances

      
      -
      
      
      
      interactions for aromatic analytes.
Phase 3: The Pirkle Alternative

If polysaccharide screening fails (common for compounds lacking hydrogen bond donors/acceptors near the chiral center), switch to Whelk-O 1 .

  • Mobile Phase: Hexane / IPA / DCM.

Part 5: Visualizations

The Mechanistic Decision Tree

This diagram illustrates the logical flow for selecting the correct column and mobile phase strategy.

ChiralScreening Start Start: Racemic Mixture Screen1 Phase 1: Screen Immobilized (IA, IB, IC, IG) Solvent: Hexane/Alcohol Start->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Success Method Validated Check1->Success Yes Phase2 Phase 2: Solvent Switching (Use THF, DCM, or EtAc) *Immobilized Only* Check1->Phase2 No (Partial Sep) Check2 Resolution > 1.5? Phase2->Check2 Check2->Success Yes Phase3 Phase 3: Pirkle-Type (Whelk-O 1) Target: π-π Interactions Check2->Phase3 No Phase3->Success

Figure 1: The "Immobilized First" Screening Workflow. Note how solvent switching (Phase 2) is a critical step before changing column classes.

Interaction Mechanisms

Visualizing why the columns behave differently.

Mechanisms Coated Coated Polysaccharide (AD-H, OD-H) Selector: Adsorbed Layer Risk: Dissolves in THF/DCM Benefit: High Loading Immobilized Immobilized Polysaccharide (IA, IB, IC, IG) Selector: Covalently Bonded Benefit: Solvent Flexibility (THF alters polymer shape) Pirkle Pirkle-Type (Whelk-O 1) Selector: Synthetic Brush Benefit: Invertible Elution Mechanism: Donor-Acceptor

Figure 2: Structural and Mechanistic differences between the three primary chiral stationary phases.

References

  • Daicel Chiral Technologies. (2025). Comparative study of coated and immobilized polysaccharide-based chiral stationary phases.[1][6] ResearchGate.[9] 12

  • Chiral Technologies. (2021).[2] Advantages of CHIRALPAK Immobilized Chiral Columns for HPLC.[5][6][7][10]7[12][9]

  • Phenomenex. (2021).[2] Simplified Chiral HPLC/SFC Column Screening Strategies.2[12][9][13]

  • Regis Technologies. (1980).[8] Chiral Stationary Phases - Pirkle Type Advantages.[8]8[12]

  • Sigma-Aldrich. (2014).[14] Chiral HPLC Column Selection and Method Development Guide.14[12][13]

Sources

Safety Operating Guide

(R)-Desethylchloroquine: Laboratory Safety & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control: Operational Guidance | Status: Active | Revision: 2026.1[1]

Executive Summary

Immediate Directive: (R)-Desethylchloroquine (CAS: 1476-52-4) is a halogenated aminoquinoline and a primary metabolite of chloroquine.[1] While not explicitly listed on the EPA RCRA P-list or U-list, it exhibits pseudo-persistence in aquatic environments and possesses acute oral toxicity.

The Golden Rule: Under no circumstances shall (R)-Desethylchloroquine or its solutions be discharged into municipal wastewater (sink disposal). All waste containing this compound must be segregated for High-Temperature Incineration .

Hazard Identification & Safety Profile

As a Senior Application Scientist, I emphasize that safety protocols must be based on the mechanism of toxicity, not just regulatory minimums. This compound acts as an autophagy inhibitor and lysosomotropic agent; it permeates cell membranes easily and accumulates in acidic organelles.

GHS Classification & PPE Requirements[1]
Hazard CategoryGHS CodeDescriptionCritical PPE
Acute Toxicity H302 Harmful if swallowed.[1][2][3]Double Nitrile Gloves (0.11mm min)
Irritant H315/H319 Causes skin & serious eye irritation.[1]Safety Goggles (Side shields)
Environmental H410 Very toxic to aquatic life with long-lasting effects.[1]Lab Coat & Designated Waste Bin

Scientific Rationale: The chlorine substituent on the quinoline ring renders this molecule resistant to standard biodegradation. Standard Wastewater Treatment Plants (WWTPs) achieve <20% removal efficiency for chloroquine derivatives, leading to bioaccumulation in downstream aquatic ecosystems [1].

Pre-Disposal Stabilization & Segregation

Effective disposal starts at the bench. You must segregate waste based on the matrix (solvent system) rather than just the active ingredient.

A. Solid Waste (Pure Standard or Contaminated Solids)
  • Classification: Toxic Pharmaceutical Waste.

  • Container: Amber glass jar or high-density polyethylene (HDPE) wide-mouth container.

  • Labeling: Must read "NON-RCRA REGULATED PHARMACEUTICAL WASTE - TOXIC ONLY."

  • Protocol:

    • Collect all weigh boats, contaminated gloves, and paper towels involved in handling the pure substance.

    • Double-bag in clear polyethylene bags before placing in the rigid container to prevent dust generation.

B. Liquid Waste (HPLC Effluent / Stock Solutions)

This is where most errors occur. The presence of the chlorine atom dictates the waste stream.

  • Scenario 1: Reversed-Phase HPLC (Acetonitrile/Methanol/Water) [1]

    • Stream: Halogenated Organic Waste .

    • Reasoning: Even if the mobile phase is non-halogenated, the analyte contains chlorine. However, in low concentrations (<0.1%), it is often acceptable to place in "Non-Halogenated" streams unless your facility has a strict "No Halogens in Non-Halo" policy (common in high-compliance labs).[1]

    • Best Practice: To avoid "waste rejection" by disposal vendors, default to the Halogenated stream if the total halogen content exceeds 1,000 ppm. For trace analytical runs, "Non-Halogenated Solvent Waste" is usually chemically compatible but check local EHS rules.

  • Scenario 2: Normal Phase / Chloroform / Dichloromethane

    • Stream: Halogenated Organic Waste .

    • Reasoning: Mandatory segregation due to solvent toxicity and flammability.

Operational Disposal Workflow

This workflow ensures chain-of-custody from the moment the experiment ends to the final pickup.

Step-by-Step Procedure
  • Denaturation (Optional but Recommended):

    • If you have a high-concentration stock solution (>10 mM), do not dispose of it directly.

    • Action: Dilute 1:10 with a combustible solvent (e.g., Ethanol) to facilitate incineration.

  • Container Selection:

    • Use UN-rated screw-top containers (UN 1H1 or 3H1).

    • Critical: Do not fill >90% capacity to allow for thermal expansion.

  • Satellite Accumulation Area (SAA) Management:

    • Keep the container closed at all times except when adding waste.

    • Secondary containment (spill tray) is mandatory.

  • Documentation:

    • Log the volume and concentration.[4]

    • Chemical Composition on Label: "Acetonitrile (50%), Water (49.9%), (R)-Desethylchloroquine (<0.1%)".[1]

Visual Decision Logic (Disposal Tree)

The following diagram illustrates the decision-making process for segregating (R)-Desethylchloroquine waste.

DisposalFlow Start Waste Generation: (R)-Desethylchloroquine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Wipes) StateCheck->Solid Solid Liquid Liquid Waste (HPLC, Stock Solutions) StateCheck->Liquid Liquid BinSolid Container: Toxic Pharmaceutical Waste Solid->BinSolid SolventCheck Solvent Matrix? Liquid->SolventCheck HaloSolv Halogenated Solvents (DCM, Chloroform) SolventCheck->HaloSolv Contains Cl/Br/F Solvents NonHaloSolv Non-Halogenated (MeOH, ACN, Water) SolventCheck->NonHaloSolv Aq/MeOH/ACN only BinHalo Container: Halogenated Organic Waste HaloSolv->BinHalo ConcCheck Analyte Conc > 0.1%? NonHaloSolv->ConcCheck ConcCheck->BinHalo Yes (High Conc) BinNonHalo Container: Non-Halogenated Organic Waste ConcCheck->BinNonHalo No (Trace/HPLC) Destruction Final Fate: High-Temp Incineration BinHalo->Destruction BinNonHalo->Destruction BinSolid->Destruction

Figure 1: Decision matrix for segregating chloroquine metabolite waste streams. Note that high concentrations of the analyte in non-halogenated solvents usually default to the halogenated stream to protect incinerator scrubbers.

Emergency Procedures (Spills)

In the event of a spill involving (R)-Desethylchloroquine:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and N95/P100 respirator if powder is aerosolized.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust. Wipe up carefully.

    • Liquids: Use absorbent pads or vermiculite. Do not use sawdust (combustibility risk).

  • Decontamination: Clean the surface with a 10% bleach solution followed by water. The bleach helps degrade the quinoline structure partially, though incineration of the cleanup materials is still required.

  • Disposal: All cleanup materials go into the Solid Toxic Waste container.

Regulatory Compliance & References

While (R)-Desethylchloroquine is not P-listed (Acute Hazardous) or U-listed (Toxic) under RCRA [2], it must be managed as Non-RCRA Regulated Hazardous Waste due to its toxicity profile.[1]

Compliance Checklist:

References
  • National Institutes of Health (NIH) - PubChem. Desethylchloroquine Compound Summary. Retrieved from .

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[5][6][7] Retrieved from .

  • Cayman Chemical. Desethylchloroquine Safety Data Sheet. Retrieved from .

Sources

Personal protective equipment for handling (R)-Desethylchloroquine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Zero-Exposure" Mandate

As researchers, we often underestimate metabolites.[1] However, (R)-Desethylchloroquine (a primary metabolite of Chloroquine) retains significant biological activity and shares the core quinoline scaffold's toxicity profile.[1] It is not merely an "irritant"; it must be treated as a suspected reproductive toxin and a potent bioactive agent .[1]

Effective safety is not about wearing more gear; it is about establishing a validated barrier between the compound and your physiology. The following protocol adopts a conservative Occupational Exposure Band (OEB) 4 approach (


), prioritizing containment over simple PPE.
Quick-Reference: Mandatory PPE Matrix
Protection ZoneComponentSpecification / StandardCritical Logic
Dermal (Hands) Double Gloving Outer: Nitrile (min 5 mil), ASTM D6978 tested.Inner: Nitrile (contrast color).[1]Permeation Lag: Standard latex allows breakthrough in <10 mins for quinolines.[1] Double layering provides visual breach detection.[1]
Respiratory Primary Barrier Class II, Type A2 Biosafety Cabinet (BSC) or Glovebox .[1]Source Capture: PPE is the last line of defense.[1] Engineering controls must capture aerosol at the source.[1]
Respiratory Secondary PPE N95 / P100 (if in BSC) or PAPR (if open bench/spill).[1]Fit Factor: Surgical masks offer zero protection against API dusts (

).[1]
Body Gown/Coverall Polyethylene-coated (impervious) , back-closing, elastic cuffs.[1]Wicking Prevention: Fabric lab coats absorb and hold dust against the skin.[1]
Ocular Eye Protection Chemical Splash Goggles (indirect vent).[1]Mucosal Entry: Quinoline derivatives can cause corneal deposits and retinal toxicity via systemic absorption.[1]

Technical Hazard Assessment & Causality

To select the right PPE, you must understand the enemy. (R)-Desethylchloroquine presents three specific challenges that dictate our safety architecture:

  • The Dust Vector: Like its parent compound, the salt forms (often phosphate or sulfate) are friable solids.[1] Weighing operations generate invisible electrostatic dust clouds.[1]

    • Risk:[1][2][3][4] Inhalation leads to rapid systemic absorption without first-pass metabolism protection.[1]

  • Reproductive Toxicity (The Scaffold Risk): Chloroquine derivatives are classified as Reprotox Category 1A/1B .[1] They cross the placental barrier.[1]

    • Implication: For researchers of childbearing potential, "standard" precautions are insufficient.[1] A Zero-Skin-Contact policy is non-negotiable.

  • Stereochemical Purity: You are handling the (R)-enantiomer.[1] Cross-contamination from your PPE (carrying racemic dust from previous work) ruins experimental validity.[1]

    • Protocol: Dedicated PPE for this specific enantiomer prevents "chiral pollution" of your samples.[1]

Tiered PPE Protocols

Scenario A: Analytical Handling (mg quantities in solution)

Context: Preparing HPLC standards, pipetting dilute solutions.

  • Engineering Control: Chemical Fume Hood.

  • Gloves: Single pair, Nitrile (4 mil+).[1] Change immediately if splashed.[1][5]

  • Eyes: Safety glasses with side shields.[1]

  • Body: Standard lab coat (buttoned).

Scenario B: Solid Handling / Weighing (The High-Risk Zone)

Context: Weighing powder, crushing tablets, synthesis workup.

  • Engineering Control: Class II Biosafety Cabinet (BSC) or Static-Dissipative Powder Hood .[1]

  • Gloves: Double Gloving Protocol .

    • Don inner glove (bright color, e.g., orange).[1]

    • Tape inner glove cuff to lab coat/gown sleeve (prevent skin exposure at wrist).[1]

    • Don outer glove (standard color, e.g., blue/purple) over the cuff.[1]

  • Respirator: If a BSC is unavailable, a PAPR (Powered Air Purifying Respirator) with HEPA filters is mandatory.[1] N95s are insufficient for open-bench powder handling of OEB 4 compounds.[1]

  • Body: Disposable Tyvek® or equivalent impervious gown/sleeve covers.[1]

Operational Workflow: Gowning Logic

Proper "Donning" (putting on) ensures protection; proper "Doffing" (taking off) ensures you don't contaminate yourself with the dust trapped on your PPE.[1]

GowningWorkflow Start Start: Clean Area ShoeCovers 1. Don Shoe Covers (Create 'Clean' Boundary) Start->ShoeCovers WashHands 2. Wash Hands & Don Inner Gloves ShoeCovers->WashHands Gown 3. Don Impervious Gown (Close Back) WashHands->Gown MaskEye 4. Don N95/Respirator & Goggles Gown->MaskEye OuterGloves 5. Don Outer Gloves (Over Gown Cuffs) MaskEye->OuterGloves Work EXECUTE EXPERIMENT (In BSC/Hood) OuterGloves->Work DoffOuter 6. Remove Outer Gloves (Peel from inside) Work->DoffOuter End Task DoffGown 7. Remove Gown (Roll inside-out) DoffOuter->DoffGown WashInner 8. Sanitize Inner Gloves DoffGown->WashInner DoffMask 9. Remove Eye/Mask (Handle by straps only) WashInner->DoffMask DoffInner 10. Remove Inner Gloves & Wash Hands DoffMask->DoffInner

Figure 1: Sequential Gowning Workflow designed to minimize cross-contamination during the critical "doffing" phase.

Emergency Response & Deactivation

In the event of a spill, speed and chemistry are your allies.

  • Deactivation Chemistry:

    • (R)-Desethylchloroquine is a weak base.[1] Simple water cleanup spreads it.[1]

    • Solution: Use a 10% Bleach (Sodium Hypochlorite) solution followed by a 1% Acetic Acid rinse.[1] The bleach oxidizes the structure, while the acid helps solubilize residues for removal.

  • Spill Protocol (Powder):

    • DO NOT sweep (generates aerosols).[1]

    • Cover spill with wet paper towels (dampened with bleach solution) to suppress dust.[1]

    • Scoop up the wet slurry.[1]

  • Disposal:

    • All solid waste (gloves, wipes, compound) must be segregated into RCRA Hazardous Waste containers (typically "P-listed" or "U-listed" equivalent protocols for toxic pharmaceuticals).[1]

    • Labeling: Clearly mark as "Toxic / Reprotox - Chloroquine Derivative."[1]

References

  • Cayman Chemical. (2023).[1] Desethylchloroquine Safety Data Sheet. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2016).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [1]

  • Merck Millipore. (2023).[1] Hydroxychloroquine Sulfate Safety Data Sheet. Retrieved from [1]

  • PubChem. (2023).[1] Desethylchloroquine Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • American Society of Health-System Pharmacists (ASHP). (2018).[1] Guidelines on Handling Hazardous Drugs. Retrieved from [1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Desethylchloroquine
Reactant of Route 2
Reactant of Route 2
(R)-Desethylchloroquine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.